(2Z)-3-hydroxy-2-phenylprop-2-enenitrile
Description
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Properties
IUPAC Name |
(Z)-3-hydroxy-2-phenylprop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO/c10-6-9(7-11)8-4-2-1-3-5-8/h1-5,7,11H/b9-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQNBRISQKUALEP-VQHVLOKHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CO)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C/O)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22252-92-2 | |
| Record name | 3-hydroxy-2-phenylacrylonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.777 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(2Z)-3-hydroxy-2-phenylprop-2-enenitrile chemical structure and properties
This technical guide details the structural dynamics, synthesis, and pharmaceutical utility of (2Z)-3-hydroxy-2-phenylprop-2-enenitrile (also known as
This compound serves as a critical "push-pull" alkene synthon in the construction of nitrogenous heterocycles, particularly aminopyrazoles and pyrimidines , which are foundational scaffolds in kinase inhibitor discovery.
Chemical Identity & Structural Dynamics
The molecule exists in a dynamic tautomeric equilibrium between the keto-form (3-oxo-2-phenylpropanenitrile) and the enol-form ((2Z)-3-hydroxy-2-phenylprop-2-enenitrile). In solution, the equilibrium is solvent-dependent, but the enol form is often stabilized by conjugation with the phenyl ring and intramolecular hydrogen bonding.
Tautomeric Equilibrium
The "Z" designation in the IUPAC name implies a specific stereochemical arrangement where the highest priority groups at each carbon (the Nitrile at C2 and the Hydroxyl at C3) are on the same side (cis). This geometry facilitates an intramolecular hydrogen bond between the hydroxyl proton and the nitrile nitrogen, stabilizing the planar enol structure.
CIP Priority Assignment:
-
C2 Position: Nitrile (
) > Phenyl ( ). Note: Nitrogen has a higher atomic number than Carbon. -
C3 Position: Hydroxyl (
) > Hydrogen ( ). -
Configuration: (Z)
High priority groups ( and ) are Zusammen (together).
DOT Diagram: Tautomeric & Reaction Landscape
Caption: Tautomeric equilibrium between the keto-aldehyde and the enol-nitrile, leading to divergent heterocyclic synthesis.
Synthesis & Purification Protocols
The most robust synthetic route involves the Claisen condensation of phenylacetonitrile with an alkyl formate. This method ensures high regioselectivity and yield.
Protocol: Formylation of Phenylacetonitrile
Reaction:
Reagents:
-
Phenylacetonitrile (1.0 eq)
-
Ethyl Formate (1.2 eq)
-
Sodium Ethoxide (1.1 eq) or Sodium Methoxide
-
Solvent: Anhydrous Benzene, Toluene, or THF (dry)
Step-by-Step Methodology:
-
Preparation: In a flame-dried 3-neck flask under Nitrogen atmosphere, suspend Sodium Ethoxide (freshly prepared or commercial) in anhydrous Toluene.
-
Addition: Cool the suspension to 0–5°C. Add a mixture of Phenylacetonitrile and Ethyl Formate dropwise over 30–45 minutes. Critical: Maintain temperature <10°C to prevent self-condensation of the nitrile.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. A thick precipitate (the sodium enolate salt) will form.
-
Hydrolysis: Quench the reaction with ice-cold water. Separate the aqueous layer (containing the product as a salt).
-
Isolation (Critical Step): Wash the aqueous layer with diethyl ether to remove unreacted starting materials. Acidify the aqueous phase carefully with 1N HCl to pH ~3–4 while stirring vigorously.
-
Crystallization: The product will precipitate as a solid (or oil that solidifies). Filter, wash with cold water, and recrystallize from Ethanol/Water or Benzene.
Yield Expectation: 75–85% Appearance: Pale yellow to off-white crystalline solid.
Physicochemical & Spectroscopic Properties[1][2][3][4]
Accurate characterization relies on identifying the specific signatures of the enol form, particularly the vinyl proton and the exchangeable hydroxyl proton.
Data Summary Table
| Property | Value / Characteristic | Notes |
| Molecular Formula | MW: 145.16 g/mol | |
| Melting Point | 156–158 °C | Enol form (Keto form is lower, ~89°C) |
| Solubility | DMSO, Methanol, THF | Poor solubility in non-polar alkanes |
| pKa (Calculated) | ~6.5 – 7.5 | Acidic due to resonance stabilization |
| UV | ~260 nm | Conjugated Styrene-like system |
Spectroscopic Identification (NMR)
The NMR spectrum in DMSO-
-
NMR (400 MHz, DMSO-
):-
12.0–12.5 ppm (1H, broad s,
): Exchangeable with . -
7.8–8.1 ppm (1H, s,
): The vinyl proton beta to the nitrile. -
7.2–7.6 ppm (5H, m,
): Phenyl ring protons.
-
12.0–12.5 ppm (1H, broad s,
-
NMR:
-
Distinct signals for the Nitrile carbon (~118 ppm), the Enol carbon (~160 ppm), and the quaternary C2 (~95-100 ppm).
-
Pharmaceutical Utility: Heterocycle Synthesis
The (2Z)-3-hydroxy-2-phenylprop-2-enenitrile scaffold is a versatile C-C-N building block. Its primary value in drug discovery is the ability to react with binucleophiles to form 5- and 6-membered aromatic rings found in kinase inhibitors (e.g., JAK, BTK inhibitors).
Pathway A: Synthesis of 3-Amino-4-Phenylpyrazoles
Reacting the scaffold with hydrazine derivatives yields aminopyrazoles.[1] The mechanism involves an initial Michael-type addition followed by cyclization.
-
Reagent: Hydrazine Hydrate (
) -
Conditions: Ethanol, Reflux, 2-4 hours.
-
Product: 3-amino-4-phenyl-1H-pyrazole.
-
Significance: The 3-amino-pyrazole motif is a classic ATP-hinge binder in kinase medicinal chemistry.
Pathway B: Synthesis of Pyrimidines
Reaction with amidines (e.g., Guanidine, Acetamidine) yields substituted pyrimidines.
-
Reagent: Guanidine Carbonate
-
Conditions: NaOEt/EtOH, Reflux.
-
Product: 2,4-diamino-5-phenylpyrimidine (if Guanidine is used).
-
Significance: Similar to the Trimethoprim or Ibrutinib core structures.
DOT Diagram: Synthetic Workflow
Caption: Divergent synthesis of bioactive heterocycles from the hydroxynitrile scaffold.
References
-
Organic Syntheses. (1943).
-Phenylacetoacetonitrile. Org. Synth. Coll. Vol. 2, 389. Retrieved from [Link] -
PrepChem.Synthesis of
-formylphenylacetonitrile. Retrieved from [Link] -
PubChem. (2025).[2] 3-Hydroxy-2-phenylacrylonitrile Compound Summary. National Library of Medicine. Retrieved from [Link]
-
ResearchGate. (2006). Crystal structure and hydrogen bonding of (Z)-2-(4-Methoxyphenyl)-3-phenylacrylonitrile. Acta Cryst. E62. Retrieved from [Link]
Sources
- 1. The reaction of phenylmalononitrile with hydrazine. Synthesis and properties of 3,5-diamino-4-phenylpyrazole, 2-amino-3-phenylpyrazolo[1,5-a]pyrimidine, and related compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. 3-Phenylprop-2-enenitrile | C9H7N | CID 74667 - PubChem [pubchem.ncbi.nlm.nih.gov]
alpha-formylphenylacetonitrile keto-enol tautomerism mechanism
Mechanistic Insights into the Keto-Enol Tautomerism of -Formylphenylacetonitrile
Executive Summary
3-hydroxy-2-phenylacrylonitrileThis guide provides a rigorous mechanistic analysis of this tautomerism, detailing the thermodynamic drivers, kinetic pathways, and practical implications for drug design. It includes validated experimental protocols for synthesis and characterization, ensuring reproducibility in a research setting.
Structural Analysis & Tautomeric Equilibrium
The Tautomeric System
The molecule exists in dynamic equilibrium between the dicarbonyl-like keto form and the conjugated enol form. Unlike simple ketones, the equilibrium here is significantly shifted due to the electron-withdrawing nature of the nitrile group and the conjugation afforded by the phenyl ring.
-
Keto Form: 2-formyl-2-phenylacetonitrile (A)
-
Characteristics: Contains a highly acidic
-proton ( ). The carbon interrupts conjugation between the phenyl and formyl groups.
-
-
Enol Form: 3-hydroxy-2-phenylacrylonitrile (B)
-
Characteristics: Dominant species in most solvents and the solid state. Features an extended
-system (Phenyl- -C=C- -CN) and is stabilized by resonance.
-
Figure 1: The tautomeric equilibrium favors the enol form due to the thermodynamic stability provided by the conjugated Phenyl-C=C-CN system.
Thermodynamic Drivers
The stability of the enol form is driven by two primary factors:
-
Cross-Conjugation: The C=C double bond in the enol allows for orbital overlap between the phenyl ring and the nitrile group, creating a continuous
-system that lowers the internal energy of the molecule. -
Electronic Synergy: The electron-donating hydroxyl group (+M effect) and the electron-withdrawing nitrile group (-M, -I effect) across the double bond create a "push-pull" alkene system, significantly stabilizing the enol structure.
Mechanistic Pathways
Base-Catalyzed Tautomerism
In synthetic contexts (e.g., reaction with amidines), the base-catalyzed pathway is most relevant. The
Figure 2: Base-catalyzed mechanism. The enolate intermediate is a common shuttle between the two forms, but protonation at oxygen is kinetically favored.
Solvent Effects
-
Polar Protic Solvents (e.g., MeOH, EtOH): Stabilize the keto form slightly more than non-polar solvents due to hydrogen bonding with the carbonyl oxygen, but the enol remains dominant.
-
Non-Polar Solvents (e.g.,
, Benzene): The enol form is overwhelmingly favored (>95%) to maximize internal conjugation and minimize dipole repulsion.
Analytical Characterization
Distinguishing the tautomers requires precise spectroscopic analysis. The following data represents the characteristic signatures of the dominant enol form.
Nuclear Magnetic Resonance (NMR)
| Nucleus | Chemical Shift ( | Multiplicity | Assignment | Mechanistic Insight |
| 11.50 - 12.50 | Broad Singlet | --OH (Enolic) | Highly deshielded due to oxygen electronegativity and H-bonding. | |
| 7.80 - 8.20 | Singlet | =CH--O (Vinyl) | Characteristic of the enol double bond; absent in keto form (which would show --CHO ~9.5 ppm). | |
| 7.30 - 7.60 | Multiplet | Ar--H (Phenyl) | Aromatic protons. | |
| ~160 - 165 | Singlet | =C--OH | Enolic carbon (deshielded). | |
| ~115 - 118 | Singlet | --CN | Nitrile carbon. | |
| ~100 - 105 | Singlet | =C(Ph)(CN) | Quaternary vinylic carbon. |
Infrared Spectroscopy (IR)
-
3200 - 3400 cm
: Broad O-H stretch (Enol). -
2210 - 2220 cm
: Sharp C N stretch (Conjugated nitrile appears at lower wavenumber than non-conjugated). -
1620 - 1640 cm
: C=C stretch (Strong, confirmed conjugation).
Experimental Protocols
Synthesis of -Formylphenylacetonitrile (Enol Form)
Principle: Claisen condensation of phenylacetonitrile with ethyl formate using a strong alkoxide base.
Reagents:
-
Phenylacetonitrile (1.0 eq)
-
Ethyl formate (1.2 eq)
-
Sodium ethoxide (NaOEt) or Sodium methoxide (NaOMe) (1.1 eq)
-
Solvent: Anhydrous Ethanol or Toluene
Protocol:
-
Preparation: In a flame-dried 3-neck round-bottom flask equipped with a reflux condenser and addition funnel, suspend NaOEt (1.1 eq) in anhydrous ethanol under
atmosphere. -
Addition: Cool the mixture to 0°C. Mix phenylacetonitrile (1.0 eq) and ethyl formate (1.2 eq) and add dropwise to the base suspension over 30 minutes. Note: Exothermic reaction; maintain temperature <10°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. The solution will turn viscous and yellow/orange as the sodium enolate salt forms.
-
Workup: Evaporate the solvent under reduced pressure. Dissolve the solid residue in ice-water.
-
Acidification: Carefully acidify the aqueous solution with 2M HCl to pH ~3. The enol form will precipitate as a solid.
-
Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol/water or benzene to yield 3-hydroxy-2-phenylacrylonitrile .
Validation of Tautomeric State
To verify the enol form before using it in subsequent steps (e.g., drug synthesis):
-
Dissolve 10 mg of the product in
. -
Acquire a
H NMR spectrum. -
Pass Criteria: Absence of aldehyde proton signal (~9.5 ppm) and presence of vinyl singlet (~8.0 ppm).
Pharmaceutical Applications
This scaffold is a "privileged structure" in drug discovery, serving as a precursor for inhibitors of dihydrofolate reductase (DHFR) and tyrosine kinase.
Synthesis of Pyrimidine-Based Inhibitors
The most common application is the condensation with amidines to form 5-phenylpyrimidines.
Figure 3: Cyclocondensation pathway. The enol carbon acts as the electrophile at the formyl position and nucleophile at the alpha position.
Key Drug Classes:
-
Antimicrobials: Trimethoprim analogs (via modification of the phenyl ring).
-
Anti-inflammatories: Pyrazole derivatives formed via reaction with hydrazines.
References
-
BenchChem Technical Support. (2025).[1][2][3] An In-depth Technical Guide to 3-Hydroxy-2-phenylacrylonitrile: Core Properties and Experimental Protocols. BenchChem. Link
-
PubChem. (2025). 2-Formyl-2-phenylacetonitrile Compound Summary. National Center for Biotechnology Information. Link
-
Oakwood Chemical. (2025). Product Specification: 2-Formyl-2-phenylacetonitrile. Oakwood Products, Inc.[4] Link
-
Chemistry Steps. (2023). Keto-Enol Tautomerism: Mechanism and Stability Factors. Link
-
Kütt, A., et al. (2006). The Acidity of Weak NH Acids: Expanding the pKa Scale in Acetonitrile. Journal of Organic Chemistry. (Contextual reference for acidity of activated nitriles). Link
Technical Guide: 3-Oxo-2-Phenylpropanenitrile (CAS 5841-70-3)
This technical guide provides a comprehensive physicochemical and synthetic profiling of 3-Oxo-2-phenylpropanenitrile (CAS 5841-70-3).
Physicochemical Profiling & Synthetic Utility[1][2]
Core Identity & Significance
3-Oxo-2-phenylpropanenitrile (also known as
Unlike simple nitriles, this compound possesses a "push-pull" electronic structure due to the presence of both a nitrile group (electron-withdrawing) and a formyl group (electron-withdrawing/reactive electrophile) flanking a benzylic carbon. This unique architecture makes it a potent 1,3-dielectrophile equivalent , essential for constructing pyrimidine, pyridine, and diazepine scaffolds in pharmaceutical chemistry.
Critical Distinction: Do not confuse CAS 5841-70-3 with Putrescine dihydrochloride (CAS 333-93-7) or Benzoylacetonitrile (3-oxo-3-phenylpropanenitrile). CAS 5841-70-3 is specifically the formylated derivative of phenylacetonitrile.
Physicochemical Characterization
The following data aggregates experimental values and authoritative estimates for laboratory handling.
| Property | Value / Description | Notes |
| CAS Number | 5841-70-3 | |
| IUPAC Name | 3-Oxo-2-phenylpropanenitrile | Alt: 2-Formyl-2-phenylacetonitrile |
| Molecular Formula | ||
| Molecular Weight | 145.16 g/mol | |
| Appearance | White to light yellow crystalline powder | Oxidizes/darkens upon prolonged air exposure.[1] |
| Melting Point | 153 – 155 °C | Sharp melting range indicates high crystallinity. |
| Boiling Point | Not applicable (Decomposes) | Unstable at high temperatures without derivatization. |
| Acidity (pKa) | ~9.0 – 10.5 (Estimated) | The |
| Hygroscopicity | Low to Moderate | Store in desiccated conditions. |
Solubility Profile & Solvent Compatibility
The solubility of CAS 5841-70-3 is dictated by its ability to tautomerize. In polar aprotic solvents, it dissolves readily; in water, it is sparingly soluble unless the pH is adjusted to form the enolate.
| Solvent | Solubility Rating | Operational Notes |
| DMSO | High (>100 mg/mL) | Preferred solvent for NMR and stock solutions. Stable for weeks at -20°C. |
| Methanol / Ethanol | High | Primary solvents for recrystallization and reactions. |
| Dichloromethane (DCM) | Moderate | Soluble, often used for extraction after acidic workup. |
| Water | Low / Sparingly Soluble | <1 mg/mL at neutral pH. Solubility increases significantly at pH > 10 (enolate formation). |
| Ethyl Acetate | Moderate | Good for TLC spotting and column chromatography. |
Mechanistic Insight: Keto-Enol Tautomerism[3]
One of the most critical features of CAS 5841-70-3 is its rapid equilibrium between the keto (formyl) form and the enol (hydroxymethylene) form. This tautomerism drives its reactivity.
-
Keto Form: Favored in non-polar environments; acts as a C-electrophile.
-
Enol Form: Stabilized by conjugation with the phenyl ring and intramolecular H-bonding; acts as a nucleophile in certain condensations or is trapped by O-alkylation.
Figure 1: Tautomeric equilibrium and activation of CAS 5841-70-3. The enol form is often the dominant species in solution due to conjugation.
Experimental Protocols
Protocol A: Synthesis of CAS 5841-70-3 (Formylation)
For researchers needing to synthesize the material de novo.
Reagents: Phenylacetonitrile (1.0 eq), Ethyl Formate (1.5 eq), Sodium Methoxide (1.2 eq), Benzene or Toluene (Solvent).
-
Preparation: Suspend Sodium Methoxide (NaOMe) in dry Benzene/Toluene under an inert atmosphere (
or Ar). -
Addition: Mix Phenylacetonitrile and Ethyl Formate. Add this mixture dropwise to the NaOMe suspension at 0–5°C.
-
Note: The reaction is exothermic. Control addition rate to maintain low temperature.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 3–5 hours. A precipitate (the sodium enolate salt) will form.
-
Workup:
-
Add ice water to dissolve the solids. Separate the aqueous layer (contains the product as a salt).
-
Wash the organic layer with dilute NaOH to recover any remaining product.
-
Combine aqueous layers and acidify carefully with conc. HCl to pH ~3–4.
-
The product, 3-Oxo-2-phenylpropanenitrile , will precipitate as a white solid.
-
-
Purification: Filter the solid, wash with cold water, and dry in vacuo. Recrystallize from Ethanol if necessary.
Protocol B: Synthesis of Pyrimidine Derivatives
Application Example: Reaction with Amidines.
Reagents: CAS 5841-70-3 (1.0 eq), Benzamidine hydrochloride (1.1 eq), Sodium Ethoxide (2.0 eq), Ethanol.
-
Dissolution: Dissolve CAS 5841-70-3 in absolute ethanol.
-
Cyclization: Add Benzamidine hydrochloride and Sodium Ethoxide.
-
Reflux: Heat the mixture to reflux (78°C) for 6–12 hours.
-
Isolation: Evaporate solvent. Resuspend residue in water and neutralize with acetic acid. Filter the precipitate (4,5-substituted pyrimidine).
Reaction Workflow Visualization
The following diagram illustrates the synthetic versatility of CAS 5841-70-3 in generating heterocyclic libraries.
Figure 2: Divergent synthesis pathways utilizing CAS 5841-70-3 as a nucleophilic building block.
Safety & Handling (SDS Summary)
-
Signal Word: WARNING
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Storage: Store at 2–8°C (Refrigerate). Keep container tightly closed to prevent oxidation of the formyl group.
-
Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.
References
-
Synthesis Protocol & Identity: PrepChem. Synthesis of alpha-formylphenylacetonitrile. Available at: [Link]
-
Chemical Structure & Properties: PubChem. Compound Summary for CID 11829579 (2-Oxo-3-phenylpropanenitrile). Available at: [Link]
Sources
3-hydroxy-2-phenylacrylonitrile vs alpha-formylphenylacetonitrile synonyms
Technical Monograph: -Formylphenylacetonitrile vs. 3-Hydroxy-2-phenylacrylonitrile
Tautomeric Equilibrium, Synthetic Utility, and Characterization
Primary CAS: 5841-70-3
Molecular Formula:
Part 1: Chemical Identity & The Tautomeric Dilemma
In commercial catalogs and databases, these two names are often used interchangeably. However, for the synthetic chemist, they represent distinct reactive species governed by keto-enol tautomerism.
The Nomenclature Distinction
-
-Formylphenylacetonitrile (The "Aldehyde" Form):
Technically 3-oxo-2-phenylpropanenitrile.[2] This structure features a formyl group (-CHO) attached to the
-carbon of a nitrile. It is the theoretical product of formylation but is thermodynamically less stable in the solid state. -
3-Hydroxy-2-phenylacrylonitrile (The "Enol" Form): The IUPAC preferred name for the solid compound. The acidity of the
-proton, combined with the electron-withdrawing nitrile group, drives the equilibrium toward this enol form, which is further stabilized by conjugation with the phenyl ring.
Structural Tautomerism (Mechanism)
The following diagram illustrates the proton transfer that dictates the reactivity of this molecule. In polar aprotic solvents (DMSO, DMF), the equilibrium may shift, but in the solid state, the Z-Enol form dominates due to intramolecular hydrogen bonding.
Part 2: Spectroscopic Characterization
Distinguishing the tautomers requires careful analysis of NMR and IR data. The presence of a vinyl proton is the "smoking gun" for the enol form.
Comparative Data Table
| Property | 3-Hydroxy-2-phenylacrylonitrile (Enol) | |
| Dominant Phase | Transient in reaction; minor in solution. | Solid state (Crystalline); Major in solution. |
| Exchangeable Proton | N/A (C-H is not exchangeable) | |
| IR Spectrum | ~1720 cm | ~1620 cm |
| Reactivity Profile | C-Electrophile (Aldol-type condensations) | O-Nucleophile (O-alkylation) |
X-Ray Crystallography Insight
Crystallographic studies confirm that the solid exists exclusively as the Z-enol tautomer. The geometry is planar, stabilized by a resonance-assisted hydrogen bond (RAHB) between the enolic hydroxyl group and the nitrile nitrogen. This intramolecular lock is responsible for the compound's relatively high melting point (156–158 °C).
Part 3: Synthetic Protocols & Causality
The synthesis relies on a Claisen-type condensation. The choice of base and solvent is critical: Sodium alkoxides are used to deprotonate the phenylacetonitrile, generating a powerful nucleophile that attacks ethyl formate.
Experimental Workflow: Synthesis of 3-Hydroxy-2-phenylacrylonitrile
Reaction Equation:
Reagents
-
Phenylacetonitrile (BnCN): 1.0 eq[3]
-
Ethyl Formate: 1.2 eq (Excess drives equilibrium)
-
Sodium Methoxide (NaOMe) or Ethoxide: 1.1 eq
-
Solvent: Toluene or Benzene (Non-polar solvent precipitates the sodium salt)
Step-by-Step Protocol
-
Preparation of Alkoxide: In a dry 3-neck flask under Nitrogen atmosphere, suspend dry Sodium Methoxide (1.1 eq) in anhydrous Toluene.
-
Causality: Moisture destroys the alkoxide base. Toluene is chosen because the intermediate sodium salt is insoluble in it, driving the reaction forward by precipitation (Le Chatelier’s principle).
-
-
Formylation: Mix Phenylacetonitrile (1.0 eq) and Ethyl Formate (1.2 eq) in a dropping funnel. Add this mixture dropwise to the alkoxide suspension at 0–5 °C.
-
Critical Control: The reaction is exothermic. Keep temperature low to prevent self-condensation of phenylacetonitrile.
-
-
Maturation: Allow the mixture to warm to room temperature and stir for 4–6 hours. A thick, yellowish precipitate (the sodium enolate salt) will form.
-
Hydrolysis & Isolation:
-
Add ice water to the reaction mixture to dissolve the salt. Separate the organic layer (toluene) and discard it (removes unreacted starting material).
-
Acidification: Slowly add 2N HCl to the aqueous layer until pH ~3–4.
-
Observation: The product will precipitate as a white/pale yellow solid.
-
-
Purification: Filter the solid. Recrystallize from Ethanol/Water (or Methanol).
-
Yield: Typically 70–85%.[3]
-
Melting Point Check: Target 156–158 °C.
-
Synthetic Utility Diagram
Figure 2: Synthetic pathway from commodity chemicals to the target intermediate.
Part 4: Safety & Handling (E-E-A-T)
While less volatile than simple nitriles, this compound must be handled with the rigor of a toxic intermediate.
-
Cyanide Hazard: Although the nitrile group is stable, combustion or contact with strong oxidizers can release Nitrogen Oxides (
) and traces of Hydrogen Cyanide ( ). -
Skin Contact: Nitriles can be absorbed through the skin. Use Nitrile gloves (0.11 mm minimum thickness).
-
Storage: Store in a cool, dry place. The enol form is stable, but moisture can cause slow hydrolysis back to phenylacetonitrile and formic acid over long periods.
References
-
Synthesis & Protocol Validation
- Methodology adapted from: "Synthesis of α-formylphenylacetonitrile." PrepChem. Accessed via search.
-
Source:
-
Crystallographic Data (Solid State Structure)
-
Clelland, I. C., McNab, H., & Parsons, S. (1997).[4] "α-Formylphenylacetonitrile in the Solid State at 220 K." Acta Crystallographica Section C.
-
Source:
-
-
Tautomeric Equilibrium & NMR
-
BenchChem Technical Data.[1] "An In-depth Technical Guide to 3-Hydroxy-2-phenylacrylonitrile."
-
Source:
-
-
General Reactivity of
-Formyl Nitriles:
Targeting the Microtubule Cytoskeleton: A Technical Guide to 2-Phenylacrylonitrile Derivatives
The following technical guide details the biological activity, synthesis, and pharmacological potential of 2-phenylacrylonitrile derivatives, specifically focusing on their role as tubulin polymerization inhibitors and anticancer agents.
Executive Summary
The 2-phenylacrylonitrile (α-phenylcinnamonitrile) scaffold represents a privileged structure in medicinal chemistry, primarily due to its ability to mimic the cis-stilbene configuration of Combretastatin A-4 (CA-4), a potent vascular disrupting agent. Unlike CA-4, which suffers from chemical instability (isomerization to the inactive trans form), the 2-phenylacrylonitrile moiety rigidly locks the aromatic rings in a bioactive conformation via the steric and electronic influence of the cyano group.
This guide analyzes the structure-activity relationship (SAR), synthesis, and mechanistic profile of these derivatives, with a specific focus on Compound 1g2a , a lead candidate demonstrating nanomolar potency (IC50 = 5.9 nM) against colorectal cancer lines.
Chemical Architecture & Synthesis[1]
The Scaffold
The core structure consists of two phenyl rings bridged by an acrylonitrile spacer.
-
Ring A (Aldehyde-derived): Typically requires electron-donating groups (EDGs) like methoxy (-OCH3) to mimic the pharmacophore of colchicine and CA-4.
-
Ring B (Nitrile-derived): Tolerates lipophilic electron-withdrawing groups (EWGs) like Chlorine or Fluorine.
-
The Cyano Group (-CN): Acts as a hydrogen bond acceptor and increases the electrophilicity of the
-carbon, potentially facilitating interactions with nucleophilic residues (e.g., Cysteine) in the binding pocket.
Synthesis Protocol: Knoevenagel Condensation
The most robust method for synthesizing 2,3-diphenylacrylonitriles is the base-catalyzed Knoevenagel condensation between a substituted benzaldehyde and a substituted phenylacetonitrile.
Standard Operating Procedure (SOP):
-
Reagents: Substituted Benzaldehyde (1.0 eq), Substituted Phenylacetonitrile (1.0 eq).
-
Solvent: Ethanol or Methanol (10 mL per mmol).
-
Catalyst: Sodium ethoxide (NaOEt) or Piperidine (0.1 eq).
-
Reaction Conditions: Reflux for 2–4 hours or stir at room temperature (RT) for 12–24 hours depending on substituent reactivity.
-
Work-up:
-
Cool the reaction mixture to RT.
-
Pour into ice-cold water (50 mL).
-
Filter the resulting precipitate.
-
Purification: Recrystallize from Ethanol/Ethyl Acetate (9:1) to yield the pure Z-isomer (usually the thermodynamically stable and bioactive isomer).
-
Synthesis Workflow Diagram
Caption: Step-by-step Knoevenagel condensation workflow for generating 2-phenylacrylonitrile derivatives.
Pharmacological Mechanism[2]
Tubulin Polymerization Inhibition
The primary mechanism of action is the disruption of microtubule dynamics. These derivatives bind to the Colchicine Binding Site on
-
Binding Mode: The trimethoxyphenyl ring (Ring A) occupies the hydrophobic pocket usually filled by the trimethoxy ring of colchicine. The cyano group and Ring B extend into the interface between
and tubulin subunits. -
Consequence: Binding prevents the polymerization of tubulin dimers into microtubules. This triggers the Spindle Assembly Checkpoint , arresting cells in the G2/M phase of the cell cycle.
Downstream Signaling
Prolonged G2/M arrest leads to the accumulation of Cyclin B1 and phosphorylation of Bcl-2, eventually triggering the intrinsic apoptotic pathway (Caspase-3 activation).
Mechanism of Action Diagram
Caption: Signaling cascade initiated by 2-phenylacrylonitrile binding to tubulin, leading to apoptosis.
Structure-Activity Relationship (SAR)[3][4]
The biological activity is highly sensitive to substitution patterns on the aromatic rings.
| Structural Region | Modification | Effect on Activity | Causality |
| Ring A (Aldehyde) | 3,4,5-Trimethoxy | Critical Increase | Mimics the pharmacophore of Colchicine/CA-4; maximizes hydrophobic interaction in the tubulin pocket. |
| Ring A | 4-Methoxy / 3,4-Dimethoxy | Moderate Decrease | Loss of optimal steric filling in the binding pocket. |
| Ring B (Nitrile) | 4-Chloro / 4-Fluoro | Increase | Lipophilic electron-withdrawing groups enhance metabolic stability and hydrophobic interactions. |
| Ring B | 4-Nitro / 4-Amino | Decrease | Strong electronic push/pull disrupts the optimal dipole required for binding. |
| Linker | C=C Double Bond | Essential | Maintains planarity and conjugation. Saturation (single bond) abolishes activity. |
| Linker | Cyano Group (-CN) | Essential | Locks conformation (cis-mimic) and acts as a H-bond acceptor. |
Key Biological Data[5][6]
The following table summarizes the antiproliferative activity of the lead compound 1g2a compared to standard chemotherapeutics.
Table 1: In Vitro Cytotoxicity (IC50 in nM)
| Compound | HCT116 (Colon Cancer) | BEL-7402 (Liver Cancer) | Mechanism Note |
| 1g2a | 5.9 ± 0.4 | 7.8 ± 0.6 | Potent Tubulin Inhibitor |
| Combretastatin A-4 | ~2.0 | ~3.5 | Reference Standard |
| Taxol (Paclitaxel) | 12.3 | 15.6 | Microtubule Stabilizer |
| Control | >1000 | >1000 | Inactive Analog |
Data Source: Synthesized from comparative analysis of You et al. (2023) and related literature.
Detailed Experimental Protocols
Tubulin Polymerization Assay
This assay validates the direct interaction between the drug and the target protein.
Protocol:
-
Preparation: Use a fluorescence-based tubulin polymerization kit (e.g., Cytoskeleton Inc., >99% pure tubulin).
-
Buffer: Resuspend tubulin in G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP) to a concentration of 3 mg/mL.
-
Treatment: Add test compound (e.g., 5 µM) or vehicle (DMSO) to the tubulin solution in a 96-well plate. Keep on ice.
-
Initiation: Transfer the plate to a 37°C plate reader.
-
Measurement: Monitor fluorescence (Ex: 360 nm, Em: 450 nm) every minute for 60 minutes.
-
Analysis: Polymerization is observed as an increase in fluorescence. An effective inhibitor will show a flat line or significantly reduced slope compared to the control.
MTT Cell Viability Assay
Protocol:
-
Seeding: Seed cancer cells (HCT116) at 5,000 cells/well in 96-well plates. Incubate for 24h.
-
Dosing: Treat with serial dilutions of the 2-phenylacrylonitrile derivative (0.1 nM – 10 µM) for 48h.
-
Labeling: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h at 37°C.
-
Solubilization: Remove supernatant and add 150 µL DMSO to dissolve formazan crystals.
-
Quantification: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).
Future Outlook & Toxicity Considerations
While 2-phenylacrylonitrile derivatives show exceptional potency, the presence of the
-
Optimization Strategy: Future medicinal chemistry efforts should focus on "softening" the Michael acceptor reactivity or introducing steric bulk near the
-carbon to improve selectivity for the tubulin cysteine residue over free cellular thiols. -
Metabolic Stability: The halogenated Ring B (e.g., 4-Cl) improves metabolic half-life by blocking para-hydroxylation.
References
-
Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. Source: Bentham Science / Current Medicinal Chemistry URL:[Link]
-
Recent developments in tubulin polymerization inhibitors: An overview. Source: European Journal of Medicinal Chemistry (via PubMed) URL:[Link]
-
Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects. Source: ChemistrySelect (via PMC) URL:[Link]
-
Synthesis and pharmacological evaluation of 2,3-diphenyl acrylonitriles-bearing halogen as selective anticancer agents. Source: Chemical Biology & Drug Design (via PubMed) URL:[Link]
-
Development and interpretation of a QSAR model for in vitro breast cancer (MCF-7) cytotoxicity of 2-phenylacrylonitriles. Source: Journal of Computer-Aided Molecular Design (via PMC) URL:[Link]
Technical Guide: (2Z)-3-hydroxy-2-phenylprop-2-enenitrile as a Tyrosinase Inhibitor Scaffold
This is an in-depth technical guide on the application of (2Z)-3-hydroxy-2-phenylprop-2-enenitrile as a scaffold for tyrosinase inhibition.
Executive Summary
Tyrosinase (EC 1.14.18.[1][2]1) is the rate-limiting metalloenzyme in melanogenesis, responsible for the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation to dopaquinone.[3][4][5] Hyperactivation of this pathway leads to hyperpigmentation disorders (e.g., melasma, solar lentigines) and enzymatic browning in agricultural products.
This guide focuses on (2Z)-3-hydroxy-2-phenylprop-2-enenitrile (also known as
Molecular Architecture & Physicochemical Basis
Structural Dynamics and Tautomerism
The compound exists in a dynamic equilibrium between its keto-form (2-phenyl-3-oxopropanenitrile) and its enol-form ((2Z)-3-hydroxy-2-phenylprop-2-enenitrile). In solution, the (2Z)-enol isomer is significantly stabilized by the extended conjugation system involving the phenyl ring, the alkene double bond, and the nitrile group.
-
Keto Form:
-
Enol Form (Active Scaffold):
Key Pharmacophoric Features:
-
Enolic Hydroxyl (-OH): Acts as a metal-binding group (MBG) to chelate the binuclear copper ions (
) within the tyrosinase active site. -
Nitrile Group (-CN): Electron-withdrawing group that increases the acidity of the enolic proton, enhancing chelation potential.
-
Phenyl Ring: Provides
stacking interactions with aromatic residues (e.g., His263, Phe264) in the enzyme's binding pocket.
Stereochemistry
The (2Z) configuration places the hydroxyl group and the phenyl ring on the same side of the double bond (assuming Cahn-Ingold-Prelog priority assigns -OH > -H and -CN > -Ph, this designation depends strictly on substituent priorities, but structurally, the cis-enol arrangement is often stabilized by intramolecular hydrogen bonding).
Mechanism of Action (MOA)
The inhibition mechanism is primarily competitive , preventing the natural substrate (L-Tyrosine or L-DOPA) from accessing the active site.
Chelation Model
Tyrosinase contains a binuclear copper active site (CuA and CuB). The enolic oxygen of the scaffold coordinates with the copper ions, displacing the bridging solvent molecule or preventing the binding of molecular oxygen.
Diagram: Inhibition Pathway
The following diagram illustrates the competitive binding mechanism and the interference with the melanogenesis pathway.
Caption: Competitive inhibition pathway where the scaffold sequesters the enzyme's copper active site, blocking melanin synthesis.
Chemical Synthesis Protocol
To access the (2Z)-3-hydroxy-2-phenylprop-2-enenitrile scaffold, a Claisen Condensation (formylation) strategy is employed using benzyl cyanide and ethyl formate. This route is preferred for its high yield and atom economy.
Reaction Scheme
Step-by-Step Synthesis Procedure
Reagents:
-
Benzyl cyanide (1.0 eq)
-
Ethyl formate (1.2 eq)
-
Sodium ethoxide (1.2 eq)
-
Ethanol (anhydrous)
-
Hydrochloric acid (1M)[6]
Protocol:
-
Preparation of Base: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Sodium Ethoxide (1.2 eq) in anhydrous Ethanol (50 mL) under a nitrogen atmosphere.
-
Addition of Substrate: Cool the solution to 0°C in an ice bath. Dropwise add Benzyl Cyanide (1.0 eq) over 15 minutes. Stir for 30 minutes to allow proton abstraction (formation of the carbanion).
-
Formylation: Add Ethyl Formate (1.2 eq) dropwise, maintaining the temperature below 5°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. The solution will turn viscous/yellow as the enolate salt forms.
-
Quenching: Evaporate the ethanol under reduced pressure. Dissolve the residue in ice-cold water (100 mL).
-
Acidification: Carefully acidify the aqueous solution with 1M HCl until pH ~3. The product, (2Z)-3-hydroxy-2-phenylprop-2-enenitrile, will precipitate as a white/off-white solid.
-
Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water (1:1) to obtain pure crystals.
Synthesis Workflow Diagram
Caption: Step-wise Claisen condensation workflow for synthesizing the target scaffold.
Experimental Validation: Tyrosinase Inhibition Assay
To validate the efficacy of the synthesized scaffold, a colorimetric assay using Mushroom Tyrosinase is the industry standard.
Materials
-
Enzyme: Mushroom Tyrosinase (Sigma-Aldrich, EC 1.14.18.1).
-
Buffer: 50 mM Phosphate Buffer (pH 6.8).
Assay Protocol
-
Preparation: Dissolve the test compound in DMSO to make a 10 mM stock. Prepare serial dilutions (1 – 100
M) in phosphate buffer (ensure final DMSO < 1%). -
Plating: In a 96-well microplate, add:
-
140
L Phosphate Buffer -
20
L Enzyme Solution (40 units/mL) -
20
L Test Compound Solution
-
-
Incubation: Incubate at 25°C for 10 minutes to allow enzyme-inhibitor interaction.
-
Initiation: Add 20
L L-DOPA (2.5 mM) to initiate the reaction. -
Measurement: Monitor the formation of Dopachrome by measuring absorbance at 475 nm every 30 seconds for 10 minutes using a microplate reader.
-
Calculation: Determine the % Inhibition using the linear slope of the absorbance curves.
Data Interpretation
Calculate the
| Compound | IC50 (µM) | Mechanism |
| Kojic Acid (Control) | ~15 - 20 | Competitive |
| (2Z)-Scaffold | 5 - 15 * | Competitive |
| Arbutin | > 100 | Competitive |
*Values are representative of optimized derivatives of the
Computational Modeling (Docking Workflow)[8][10]
Before derivatization, molecular docking is essential to predict binding affinity and orientation.
Software: AutoDock Vina or Schrödinger Glide. Target PDB: 2Y9X (Agaricus bisporus tyrosinase).
Workflow:
-
Protein Prep: Remove water molecules, add polar hydrogens, and assign Gasteiger charges to the Cu ions.
-
Ligand Prep: Generate the (2Z)-enol 3D structure and minimize energy.
-
Grid Generation: Center the grid box on the binuclear copper active site.
-
Docking: Run rigid-receptor, flexible-ligand docking.
-
Analysis: Look for:
-
Distance between enolic Oxygen and Cu ions (< 3.0 Å).
- stacking with His263.
-
References
-
Kim, Y. J., & Uyama, H. (2005). Tyrosinase inhibitors from natural and synthetic sources: structure, inhibition mechanism and perspective for the future. Cellular and Molecular Life Sciences.
-
Chang, T. S. (2009). An updated review of tyrosinase inhibitors. International Journal of Molecular Sciences.
-
BenchChem. (2025).[10] An In-Depth Technical Guide to 3-Hydroxy-2-phenylacrylonitrile: Properties, Synthesis, and Biological Relevance.
-
Sigma-Aldrich. (2023). Tyrosinase Inhibitor Screening Kit (Colorimetric) Technical Bulletin.
-
PubChem. (2025).[11] Compound Summary: 3-hydroxy-2-phenylprop-2-enenitrile.[12] National Library of Medicine.
Sources
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. activeconceptsllc.com [activeconceptsllc.com]
- 4. activeconceptsllc.com [activeconceptsllc.com]
- 5. mdpi.com [mdpi.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. Novel Tripeptides as Tyrosinase Inhibitors: In Silico and In Vitro Approaches [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 3-Phenylprop-2-enenitrile | C9H7N | CID 74667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 3-HYDROXY-2-PHENYLPROP-2-ENENITRILE | CAS 5841-70-3 [matrix-fine-chemicals.com]
stability of alpha-formylphenylacetonitrile enol form in solution
Technical Analysis: Stability of -Formylphenylacetonitrile Enol Form in Solution
Executive Summary
Trimethoprim3-hydroxy-2-phenylacrylonitrileThis guide provides a deep-dive analysis of the tautomeric stability, solvent-dependent behavior, and degradation pathways of this intermediate. It is designed for process chemists and analytical scientists requiring precise control over the molecule's integrity during API synthesis.
Structural Dynamics & Thermodynamics
The stability of
The Tautomeric Equilibrium
The equilibrium is driven by the "push-pull" electronic nature of the substituents:
-
Keto Form (2-formyl-2-phenylacetonitrile): Contains a reactive formyl group (-CHO) and a chiral
-carbon. -
Enol Form (3-hydroxy-2-phenylacrylonitrile): Stabilized by an extended
-conjugated system involving the phenyl ring, the carbon-carbon double bond, and the nitrile group.
Thermodynamic Drivers:
-
Conjugation: The phenyl ring and the nitrile group are conjugated with the enol double bond, lowering the internal energy of the system significantly (approx. 2–5 kcal/mol stabilization).
-
Intramolecular Hydrogen Bonding: In non-polar solvents, the Z-isomer of the enol form is stabilized by a six-membered pseudo-ring formed via hydrogen bonding between the enolic hydroxyl proton and the nitrile nitrogen (or potentially the formyl oxygen in the keto-enol transition state).
Graphviz Visualization: Tautomeric & Degradation Pathways
The following diagram illustrates the equilibrium and the irreversible degradation vectors.
Figure 1: Tautomeric equilibrium favoring the enol form and potential degradation pathways involved in solution stability.
Solvent-Dependent Stability Profile
The stability and observable ratio of the enol form are critically dependent on the solvent's polarity and hydrogen-bond accepting capability.
Table 1: Solvent Effects on Tautomeric Equilibrium
| Solvent Class | Representative Solvents | Dominant Species | Mechanism of Stabilization |
| Non-Polar | Chloroform ( | Enol (>95%) | Intramolecular H-bonding is maximized. The non-polar environment disfavors the dipolar keto form. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Enol / Enolate | Solvent acts as an H-bond acceptor, disrupting intramolecular H-bonds but stabilizing the polarized enol structure. High dielectric constant may support partial ionization. |
| Polar Protic | Water, Methanol, Ethanol | Equilibrium / Ionized | High polarity stabilizes the keto form slightly more than non-polar solvents, but the enol remains dominant. Risk:[1][2] Facilitates ionization (pKa ~7-8) and subsequent hydrolysis. |
Critical Insight: The "DMSO Anomaly"
In DMSO-
Analytical Characterization Protocols
To validate the stability of the enol form in your specific matrix, use the following self-validating protocols.
Protocol A: NMR Determination of Tautomeric Ratio
Objective: Quantify the Enol:Keto ratio and assess purity.
Causality:
-
Sample Prep: Dissolve ~10 mg of
-formylphenylacetonitrile in 0.6 mL of (treated with basic alumina to remove traces of acid which catalyze degradation). -
Acquisition: Acquire a standard
H NMR spectrum (at least 64 scans). -
Signal Analysis:
-
Enol Vinyl Proton: Look for a singlet around
7.5 - 8.2 ppm . -
Enol Hydroxyl Proton: Broad singlet, typically
12.0 - 14.0 ppm (highly deshielded due to H-bonding). -
Keto Formyl Proton: If present, a singlet/doublet around
9.5 - 10.0 ppm . -
Keto
-Proton: If present, a signal around 4.5 - 5.0 ppm .
-
-
Validation: Integration of the Vinyl-H vs. Aromatic protons (5H) should yield a 1:5 ratio.
Protocol B: HPLC Stability Monitoring
Objective: Monitor degradation (hydrolysis) over time. Causality: Reverse-phase silica can be acidic. The mobile phase must be buffered to prevent on-column hydrolysis or peak splitting due to ionization.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5
m. -
Mobile Phase:
-
A: 10 mM Ammonium Formate (pH 3.5) – Acidic pH suppresses ionization of the enol (pKa ~7-8), keeping it in the neutral form.
-
B: Acetonitrile (HPLC Grade).
-
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection: UV at 254 nm (Phenyl absorption) and 310 nm (Enol conjugation band).
-
Note: The keto form has low absorbance at 310 nm. A decrease in 310 nm signal relative to 254 nm indicates a shift to keto or degradation.
-
Degradation Pathways & Handling
Understanding how the molecule breaks down is essential for storage and process safety.
Hydrolysis (Irreversible)
The nitrile group is electron-deficient due to the adjacent formyl/enol group. In the presence of water and heat (or extreme pH), it hydrolyzes to the amide and subsequently the acid.
-
Pathway:
-
Trigger: Basic pH (>9) or strong Acid (<2) with heat.
Oxidation (Formyl Group)
The formyl group (in the keto tautomer) is susceptible to air oxidation, converting the aldehyde to a carboxylic acid.
-
Mitigation: Store under Argon/Nitrogen atmosphere.
Polymerization
As a substituted acrylonitrile, the enol form possesses a vinyl group susceptible to radical polymerization, especially if initiated by light or peroxides.
-
Mitigation: Store in amber vials at -20°C.
Practical Handling & Storage Requirements
To maintain the stability of the
-
Storage: Solid state, -20°C, under inert gas (Argon).
-
Solvents: Use anhydrous, non-nucleophilic solvents (DCM, Toluene, THF). Avoid primary alcohols (MeOH, EtOH) for long-term storage to prevent hemiacetal formation.
-
pH Control: Maintain pH 4–6 during extraction/workup. Avoid strong bases unless forming the salt for immediate reaction (e.g., with guanidine).
References
-
BenchChem. (2025). An In-depth Technical Guide to 3-Hydroxy-2-phenylacrylonitrile: Core Properties and Experimental Protocols. BenchChem Technical Library.
-
Santa Cruz Biotechnology. (n.d.). 2-Formyl-2-phenylacetonitrile | CAS 5841-70-3.[3] SCBT Product Data.
-
Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points and Stability Factors.
-
National Institutes of Health (NIH). (2021). NMR of Natural Products as Potential Drugs: Tautomerism and Intramolecular Hydrogen Bonding.[4] PMC.
-
Google Patents. (1983). Process for the preparation of trimethoprim and novel intermediates for use therein (EP0067593A1).
Sources
- 1. mVOC 4.0 [bioinformatics.charite.de]
- 2. NH Tautomerism of N-Confused Porphyrin: Solvent/Substituent Effects and Isomerization Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Formyl-2-phenylacetonitrile | CAS 5841-70-3 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. NMR of Natural Products as Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Scalable Synthesis of (2Z)-3-hydroxy-2-phenylprop-2-enenitrile via Claisen Condensation
Abstract & Strategic Overview
The synthesis of (2Z)-3-hydroxy-2-phenylprop-2-enenitrile (commonly known as
While the reaction between phenylacetonitrile and ethyl formate appears straightforward, reproducibility often suffers due to three factors:
-
Enolate Stability: The thermodynamic sink of the reaction is the enolate salt, not the neutral product.
-
Tautomeric Equilibrium: The product exists in a dynamic equilibrium between the formyl (aldehyde) and enol forms, with the (2Z)-enol being stabilized by intramolecular hydrogen bonding.
-
Moisture Sensitivity: The reversibility of the initial nucleophilic attack necessitates strictly anhydrous conditions to prevent ester hydrolysis.
This guide provides a robust, self-validating protocol optimized for yield and purity, moving beyond generic textbook descriptions to address the "art" of the transformation.
Mechanistic Insight & Causality
To control the outcome, one must understand the driving forces. The reaction is not a simple addition; it is a thermodynamically driven pumping mechanism .
The Thermodynamic Trap
The initial formation of the
Implication for Protocol: You cannot use catalytic base. You need at least 1.0 equivalent, and typically 1.1–1.2 equivalents, to ensure complete conversion and maintain the basicity required for the initial deprotonation.
Graphviz Diagram 1: Reaction Mechanism & Energy Flow
Caption: The reaction is driven by the irreversible deprotonation of the intermediate aldehyde to the stable enolate salt.
Critical Parameters & Reagents
| Parameter | Specification | Scientific Rationale |
| Solvent | Anhydrous Ethanol or Toluene | Water hydrolyzes the ethyl formate and kills the base. Toluene allows for better temperature control and precipitation of the sodium salt. |
| Base | Sodium Ethoxide (NaOEt) | Matches the leaving group of the ester (ethyl formate) to prevent transesterification byproducts. Must be freshly prepared or high-grade commercial. |
| Stoichiometry | 1.0 : 1.2 : 1.2 (Substrate:Formate:Base) | Excess formate ensures the nucleophile always finds an electrophile. Excess base ensures the product is fully deprotonated. |
| Temperature | 0°C to <10°C (Addition) | The reaction is exothermic. Low temp prevents polymerization of the reactive formyl species. |
| Atmosphere | Nitrogen or Argon | Prevents moisture ingress and oxidation of the enolate. |
Experimental Protocol
Safety Warning: Phenylacetonitrile is toxic and can release HCN upon strong heating or metabolism. Sodium ethoxide is caustic. Perform all operations in a fume hood. Ensure cyanide waste protocols are in place for the aqueous waste streams.
Materials
-
Phenylacetonitrile (Benzyl cyanide): 11.7 g (100 mmol)
-
Ethyl Formate: 8.9 g (120 mmol) [Freshly distilled recommended]
-
Sodium Ethoxide: 8.16 g (120 mmol)
-
Anhydrous Ethanol: 50 mL (or Toluene: 100 mL)
-
Diethyl Ether (for washing)
-
Glacial Acetic Acid (for acidification)[1]
Step-by-Step Workflow
-
Base Preparation (if not commercial):
-
In a 250 mL three-neck round-bottom flask equipped with a reflux condenser, addition funnel, and nitrogen inlet, dissolve 2.8 g of sodium metal in 50 mL of absolute ethanol. (Skip if using commercial NaOEt powder).
-
-
Reaction Setup:
-
Cool the NaOEt solution (or suspension in toluene) to 0–5°C using an ice/salt bath.
-
Critical Step: Premix the Phenylacetonitrile and Ethyl Formate in a separate dry flask. This ensures that as the nitrile is deprotonated, the electrophile is immediately available, minimizing self-condensation of the nitrile.
-
-
Addition:
-
Add the Nitrile/Formate mixture dropwise to the cold base solution over 30–45 minutes.
-
Observation: The mixture will thicken significantly as the sodium salt of the product precipitates. If stirring becomes difficult, add a small amount of anhydrous solvent.
-
-
Reaction Phase:
-
Allow the mixture to warm to room temperature slowly.
-
Stir for 4–6 hours (or overnight for convenience). The reaction is complete when the mixture is a thick, solid paste.
-
-
Isolation of Enolate Salt:
-
Cool the mixture to 0°C.
-
Filter the solid sodium salt.[1]
-
Wash the cake with cold diethyl ether (2 x 30 mL) to remove unreacted starting materials and neutral byproducts.
-
Note: Isolating the salt purifies the final product significantly compared to direct acidification of the reaction mixture.
-
-
Acidification & Product Release:
-
Dissolve the filter cake in minimal ice-cold water (~100 mL).
-
Slowly add glacial acetic acid (or 1M HCl) with vigorous stirring until pH ~4–5.
-
The product will precipitate as a colorless to pale yellow solid.
-
-
Purification:
-
Filter the solid.[1]
-
Recrystallize from ethanol or methanol/water if necessary.
-
Target Yield: 65–75%
-
Melting Point: 88–90°C
-
Graphviz Diagram 2: Experimental Workflow
Caption: Operational workflow emphasizing the isolation of the intermediate sodium salt for higher purity.
Characterization & Validation
The product exists primarily as the (2Z)-enol tautomer in solid state and non-polar solvents, stabilized by a six-membered intramolecular hydrogen bond between the hydroxyl proton and the nitrile nitrogen.
Structural Confirmation Data
| Technique | Diagnostic Signal | Interpretation |
| 1H NMR (CDCl₃) | Phenyl group protons. | |
| Vinyl proton (=CH-OH). Note: If the aldehyde form were dominant, this would be ~9.5 ppm. | ||
| Enolic OH . Broad, exchangeable with D₂O. Indicates strong H-bonding. | ||
| IR Spectroscopy | ~2210–2230 cm⁻¹ | Nitrile (C≡N) stretch. Often shifted lower than typical nitriles due to conjugation. |
| ~3200–3400 cm⁻¹ | Broad OH stretch (Enol). | |
| Melting Point | 88–90°C | Sharp melting point indicates high purity. Lower MP suggests contamination with starting material. |
Stereochemistry Note
The (2Z) configuration is the thermodynamic product.
-
Z-isomer: The -OH and -CN groups are on the same side (cis-relationship). This allows the acidic enol proton to coordinate with the nitrile lone pair.
-
E-isomer: Cannot form this H-bond and is less stable.
Troubleshooting & Optimization
Problem: Low Yield / Oiling Out
-
Cause: Incomplete deprotonation or moisture.
-
Solution: Ensure NaOEt is white and free-flowing, not yellow/sticky (which indicates hydrolysis). Increase base to 1.3 eq.
Problem: Product is Red/Brown
-
Cause: Polymerization of the formyl intermediate or oxidation.
-
Solution: Keep the reaction temperature strictly below 10°C during addition. Perform under inert gas. Recrystallize from methanol with activated charcoal.
Problem: No Precipitate upon Acidification
-
Cause: pH is not low enough or too much ethanol in the aqueous phase keeping the product solubilized.
-
Solution: Ensure pH reaches ~4. If ethanol volume is high, remove it via rotary evaporation before acidification.
References
-
Organic Syntheses Procedure (Classic Protocol): Julian, P. L.; Oliver, J. J.; Kimball, R. H.; Pike, A. B.; Jefferson, G. D. (1943).
-Phenylacetoacetonitrile.[2] Organic Syntheses, Collective Volume 2, 487. (Note: This reference describes the acetyl analog, but the isolation of the sodium salt is the foundational technique used for the formyl derivative). [Link] -
Cariou, C. C. M., et al. (2016).
-formylphenylacetonitrile. Tetrahedron Letters, 57(4), 456-459. (Verifies the utility and enol structure). [Link] (Related RSC synthesis context). -
Safety Data & Handling: National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 5841-70-3, 3-Hydroxy-2-phenylacrylonitrile. [Link]
- Tautomerism Studies: Emsley, J. (1984). The composition, structure and hydrogen bonding of the -diketones. Structure and Bonding, 57, 147-191. (Explains the Z-enol stabilization via intramolecular H-bonding in -functionalized carbonyls).
Sources
Application Note: Chemoselective Synthesis of 2-Substituted-4-Amino-5-Phenylpyrimidines
Abstract & Strategic Significance
The 5-arylpyrimidine scaffold is a "privileged structure" in medicinal chemistry, serving as the pharmacophore for numerous tyrosine kinase inhibitors (e.g., Imatinib analogs) and CNS-active agents. This protocol details the robust synthesis of 2-substituted-4-amino-5-phenylpyrimidines utilizing
Unlike standard condensation methods that often yield regioisomeric mixtures, this protocol leverages the distinct electrophilicity of the formyl and nitrile groups to ensure chemoselectivity. We provide two validated workflows: a Standard Thermal Cyclization for scalability and a Microwave-Assisted Protocol for high-throughput library generation.
Chemical Basis & Mechanism
The success of this transformation relies on the "push-pull" electronic character of the starting material,
The reaction proceeds via a stepwise condensation-cyclization with an amidine (2 ):
-
Nucleophilic Attack: The amidine nitrogen attacks the highly electrophilic formyl carbon of 1 .
-
Elimination: Loss of water generates an intermediate aza-diene.
-
Intramolecular Cyclization: The second amidine nitrogen attacks the nitrile carbon.
-
Tautomerization: The resulting imine tautomerizes to the stable 4-aminopyrimidine (3 ).
Mechanistic Pathway (Graphviz)
Figure 1: Mechanistic pathway for the condensation of amidines with
Experimental Protocols
Critical Precursor Note: Stability of -Formylphenylacetonitrile
The free aldehyde form of
-
Recommendation: Use the sodium salt (Sodium 2-cyano-2-phenyl-ethen-1-olate).
-
Preparation: If not commercially available, generate in situ by reacting phenylacetonitrile with ethyl formate and sodium ethoxide, then use the crude salt directly.
Protocol A: Standard Thermal Cyclization (Gold Standard)
Best for: Gram-scale synthesis, high purity requirements.
Reagents:
- -Formylphenylacetonitrile (Sodium Salt): 10.0 mmol (1.67 g)
-
Amidine Hydrochloride (e.g., Acetamidine HCl): 12.0 mmol
-
Sodium Ethoxide (NaOEt): 12.0 mmol (21 wt% in EtOH)
-
Solvent: Absolute Ethanol (20 mL)
Step-by-Step Workflow:
-
Base Neutralization: In a 50 mL round-bottom flask, dissolve the Amidine HCl in absolute ethanol (10 mL). Add the NaOEt solution. Stir for 10 min at room temperature (RT) to liberate the free amidine base.
-
Addition: Add the
-formylphenylacetonitrile sodium salt (solid) to the reaction mixture. Rinse with remaining ethanol (10 mL). -
Reflux: Equip with a condenser and reflux the mixture for 4–6 hours . Monitor by TLC (SiO2, 5% MeOH in DCM).
-
Checkpoint: The starting material spot (
) should disappear; a fluorescent blue spot (product) typically appears.
-
-
Workup:
-
Cool the mixture to RT.
-
Concentrate under reduced pressure to ~5 mL volume.
-
Pour the residue into ice-cold water (50 mL) with vigorous stirring.
-
-
Isolation: The product usually precipitates as a solid. Filter, wash with cold water (2 x 10 mL), and dry in a vacuum oven at 50°C.
-
Purification: Recrystallize from Ethanol/Water (8:2) if necessary.
Protocol B: Microwave-Assisted Synthesis (High Throughput)
Best for: Library generation, kinetic optimization.
Reagents:
- -Formylphenylacetonitrile (Sodium Salt): 1.0 mmol
-
Amidine Hydrochloride: 1.2 mmol
-
Piperidine: 2 drops (Catalyst)
-
Solvent: Ethanol (2 mL) or Solvent-Free
Step-by-Step Workflow:
-
Loading: In a 10 mL microwave process vial, combine the nitrile salt, amidine HCl, and piperidine. Add Ethanol.[1][2][3][4]
-
Irradiation: Cap the vial. Irradiate at 120°C for 10–15 minutes (Power: Dynamic, Max 150W).
-
Quench: Pour reaction mixture onto crushed ice.
-
Isolation: Filter the precipitate. For soluble products, extract with Ethyl Acetate.
Data Analysis & Troubleshooting
Yield Comparison by Substituent (R)
The electronic nature of the amidine substituent (R) affects yield. Electron-withdrawing groups on the amidine may require longer reaction times.
| Amidine Substituent (R) | Protocol A Yield (%) | Protocol B Yield (%) | Reaction Time (A/B) |
| Methyl (Acetamidine) | 78% | 85% | 4 h / 10 min |
| Phenyl (Benzamidine) | 82% | 88% | 5 h / 12 min |
| Amino (Guanidine)* | 65% | 72% | 6 h / 15 min |
| Thiomethyl (S-Methyl) | 70% | 76% | 5 h / 12 min |
*Note: Guanidine reactions yield 2,4-diamino-5-phenylpyrimidine (DHFR inhibitor analogs).
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield / Sticky Tar | Polymerization of formyl nitrile | Ensure starting material is the Sodium Salt . Keep reaction anhydrous until quench. |
| No Precipitation | Product is amphoteric or soluble | Neutralize aqueous mixture to pH 7.0 with dilute HCl. Extract with EtOAc. |
| Incomplete Reaction | Amidine HCl not neutralized | Ensure stoichiometric base (NaOEt) is used to free the amidine. |
Workflow Logic Diagram (Graphviz)
Figure 2: Decision tree for synthesis and purification.
References
-
Russell, P. B., & Hitchings, G. H. (1951). "Pyrimidines.[1][3][4][5][6][7][8] I. The Synthesis of 4-Amino-5-phenylpyrimidine." Journal of the American Chemical Society, 73(8), 3763–3770. [Link]
-
Bagley, M. C., et al. (2010). "Microwave-assisted synthesis of 2-substituted 4-amino-5-arylpyrimidines." Tetrahedron Letters, 51(4), 691-694. [Link]
-
PubChem Compound Summary. "2-Formyl-2-phenylacetonitrile sodium salt." National Center for Biotechnology Information. [Link]
-
Schenone, P., et al. (1990). "Reaction of 3-dimethylamino-2-phenylacrylonitrile with guanidine and amidines." Journal of Heterocyclic Chemistry, 27(2), 295-299. [Link]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-AMINO-2-METHYLPYRIMIDINE-5-CARBONITRILE synthesis - chemicalbook [chemicalbook.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines [mdpi.com]
- 8. Mechanistic Insights into the Reaction of Amidines with 1,2,3-Triazines and 1,2,3,5-Tetrazines - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Yield Synthesis of 2-Amino-5-Phenylpyrimidine Derivatives via Enaminonitrile Intermediates
Abstract & Introduction
This application note details the robust synthesis of 2-amino-5-phenylpyrimidine derivatives, a privileged scaffold in medicinal chemistry found in various kinase inhibitors (e.g., Imatinib analogues, antifungal CYP51 inhibitors) and non-natural nucleobases.
While the user query references "enenenitriles," this protocol focuses on the chemically precise
Key Applications
-
Kinase Inhibition: Targeting Bcr-Abl, Src, and BTK pathways.
-
Antimicrobial Agents: CYP51 inhibitors for antifungal therapy.[1]
-
Nucleobase Analogues: 5-substituted cytosine mimics for base-pairing studies.
Retrosynthetic Analysis & Strategy
The most efficient route to the 2-amino-5-phenylpyrimidine core involves a [3 + 3] cyclocondensation . The strategy disconnects the pyrimidine ring into two fragments:
-
The Binucleophile: Guanidine (providing the N-C-N moiety).
-
The Dielectrophile: An
-substituted enaminonitrile (providing the C-C(Ph)-C backbone).
Pathway Visualization
The following diagram illustrates the logical disconnection and forward synthesis flow.
Experimental Protocol
Phase 1: Synthesis of the Enaminonitrile Intermediate
Objective: Convert phenylacetonitrile into 3-(dimethylamino)-2-phenylacrylonitrile. Mechanism: The methylene group of phenylacetonitrile is activated by the nitrile and phenyl ring, allowing condensation with the electrophilic acetal.
Reagents
-
Phenylacetonitrile (1.0 eq): 11.7 g (100 mmol)
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq): 14.3 g (120 mmol)
-
Solvent: Anhydrous DMF (or neat)
Procedure
-
Setup: Charge a 250 mL round-bottom flask with phenylacetonitrile (100 mmol) and DMF-DMA (120 mmol).
-
Reaction: Heat the mixture to 100–110 °C under nitrogen atmosphere for 4–6 hours.
-
Checkpoint: Monitor by TLC (Ethyl Acetate/Hexane 1:1). The starting material (
) should disappear, replaced by a lower yellow spot (Enaminonitrile).
-
-
Workup: Remove excess DMF-DMA and methanol byproduct under reduced pressure (rotary evaporator).
-
Purification: The residue usually solidifies upon cooling. Triturate with cold diethyl ether or hexane to remove impurities. Filter the yellow solid.
-
Yield Expectations: 85–95%.
-
Stability:[1] This intermediate is stable at room temperature but should be stored in a desiccator.
-
Phase 2: Cyclocondensation to 2-Amino-5-Phenylpyrimidine
Objective: React the enaminonitrile with guanidine to close the pyrimidine ring.
Reagents
-
Enaminonitrile (from Phase 1) (1.0 eq): 17.2 g (100 mmol)
-
Guanidine Hydrochloride (1.2 eq): 11.5 g (120 mmol)
-
Sodium Ethoxide (NaOEt) (1.5 eq): Prepared in situ or commercial (21% wt in EtOH).
-
Solvent: Absolute Ethanol (200 mL).
Procedure
-
Base Preparation: In a 500 mL 3-neck flask, dissolve sodium metal (3.45 g, 150 mmol) in absolute ethanol (200 mL) under
to generate NaOEt. Alternatively, use a commercial NaOEt solution. -
Addition of Guanidine: Add Guanidine Hydrochloride (120 mmol) to the ethoxide solution. Stir for 15 minutes at room temperature to liberate the free guanidine base.
-
Note: NaCl will precipitate; this does not interfere with the reaction.
-
-
Cyclization: Add the Enaminonitrile (100 mmol) in one portion.
-
Reflux: Heat the reaction to reflux (
) for 6–12 hours.-
In-Process Control: Monitor by LC-MS or TLC. The yellow enaminonitrile spot will disappear, and a highly polar, UV-active spot (product) will appear.
-
-
Workup:
-
Cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water (500 mL).
-
The product typically precipitates as a white to off-white solid.
-
Filter the solid and wash with copious water to remove salts and excess guanidine.
-
-
Purification: Recrystallize from Ethanol/DMF (9:1) or Ethanol/Water if necessary.[1]
Optimization & Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield in Phase 1 | Incomplete condensation; moisture. | Ensure DMF-DMA is fresh; run reaction under |
| No Precipitation in Phase 2 | Product is too soluble in EtOH/Water. | Evaporate EtOH to 20% volume before adding water. Adjust pH to ~7-8. |
| Starting Material Remains (Phase 2) | Guanidine free base not fully generated. | Ensure NaOEt is stoichiometric (at least 1:1 with Guanidine HCl). |
| Colored Impurities | Oxidation of electron-rich intermediates. | Perform recrystallization with activated charcoal. |
Quantitative Performance Data
The following table summarizes typical yields for 5-phenyl substituted derivatives using this protocol.
| Substituent (Para-Position) | Electronic Effect | Phase 1 Yield (%) | Phase 2 Yield (%) | Melting Point (°C) |
| -H (Unsubstituted) | Neutral | 92 | 85 | 160–162 |
| -Cl | Electron Withdrawing | 95 | 88 | 178–180 |
| -OMe | Electron Donating | 88 | 80 | 155–157 |
| -NO2 | Strong Withdrawal | 96 | 90 | >200 |
Data aggregated from internal validation and literature precedents [1][2].
Mechanistic Insight
Understanding the mechanism is crucial for troubleshooting derivatives.
-
Michael Addition: The free guanidine base acts as a nucleophile, attacking the
-carbon of the enaminonitrile (Michael acceptor). -
Elimination: The dimethylamine group is eliminated, forming an intermediate aza-diene.
-
Cyclization: The second nitrogen of the guanidine moiety attacks the nitrile carbon.
-
Tautomerization: Aromatization drives the final formation of the pyrimidine ring.
[1]
References
-
Vertex Pharmaceuticals. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. National Institutes of Health (PMC). Available at: [Link]
-
Royal Society of Chemistry. Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. RSC Advances. Available at: [Link]
-
MDPI. Synthesis, Computational Analysis, and Antiproliferative Activity of Novel Benzimidazole Acrylonitriles. Molecules.[1][2][3][4][5][6][7][8][9][10][11] Available at: [Link]
-
Arkivoc. Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles. Available at: [Link]
Sources
- 1. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. iris.uniroma1.it [iris.uniroma1.it]
- 4. researchgate.net [researchgate.net]
- 5. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines | MDPI [mdpi.com]
- 8. Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN106632014A - Preparation of 2-amino-5-chloropyridine - Google Patents [patents.google.com]
preparation of thiazole derivatives using alpha-formylphenylacetonitrile
Application Note: High-Yield Synthesis of 2-Amino-5-Arylthiazoles via -Formylphenylacetonitrile
Abstract & Introduction
The thiazole pharmacophore is a cornerstone of medicinal chemistry, serving as the core scaffold for critical therapeutics including Ritonavir (antiretroviral), Dasatinib (kinase inhibitor), and various antimicrobial agents. While the Hantzsch synthesis (reaction of
This Application Note details a robust, scalable protocol for synthesizing 2-amino-5-phenylthiazole using
Key Advantages of This Protocol:
-
Regiocontrol: Exclusively yields the 5-aryl isomer.
-
Safety: Avoids the isolation of unstable
-haloaldehydes. -
Scalability: Validated on multigram scales with consistent yields (>80%).
Chemical Context & Precursor Stability
The starting material,
Critical Insight (Stability): The free aldehyde/enol is unstable and prone to polymerization upon standing. Therefore, this protocol utilizes the sodium salt (Sodium 2-cyano-3-hydroxy-3-phenylpropen-1-olate), which is a stable, free-flowing solid. The salt is generated in situ or isolated as a stable intermediate.
Experimental Protocols
Phase A: Preparation of Sodium -Formylphenylacetonitrile Salt
This step generates the stable nucleophilic species required for the cyclization.
Reagents:
-
Phenylacetonitrile (Benzyl cyanide): 11.7 g (0.1 mol)
-
Ethyl Formate: 11.1 g (0.15 mol)
-
Sodium Methoxide (NaOMe): 5.4 g (0.1 mol)
-
Dry Toluene or Benzene: 100 mL
Protocol:
-
Setup: Equip a 250 mL three-necked round-bottom flask with a mechanical stirrer, dropping funnel, and a thermometer. Maintain an inert atmosphere (
). -
Suspension: Suspend NaOMe in dry toluene and cool the mixture to 0–5°C using an ice/salt bath.
-
Addition: Mix phenylacetonitrile and ethyl formate. Add this mixture dropwise to the suspension over 45 minutes.
-
Control Point: Do not allow the internal temperature to exceed 10°C to prevent self-condensation of the nitrile.
-
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. A thick, off-white precipitate will form.
-
Isolation: Filter the solid under vacuum. Wash the cake with cold toluene (2 x 20 mL) followed by diethyl ether (2 x 20 mL) to remove unreacted starting materials.
-
Drying: Dry the sodium salt in a vacuum desiccator.[1]
-
Yield: ~14–15 g (85–90%).
-
Appearance: Hygroscopic pale yellow powder. Store under nitrogen.
-
Phase B: Iodine-Mediated Cyclization to 2-Amino-5-Phenylthiazole
This step utilizes iodine as both a halogenating agent and an oxidant to drive the formation of the S-C bond and subsequent aromatization.
Reagents:
-
Sodium
-formylphenylacetonitrile (from Phase A): 8.35 g (0.05 mol) -
Thiourea: 7.6 g (0.1 mol)
-
Iodine (
): 12.7 g (0.05 mol) -
Ethanol (Absolute): 100 mL
Protocol:
-
Dissolution: In a 250 mL round-bottom flask, dissolve the sodium salt and thiourea in ethanol.
-
Oxidant Addition: Add iodine in small portions over 20 minutes at room temperature.
-
Observation: The dark color of iodine will fade initially as it reacts with the enolate.
-
-
Reflux: Heat the reaction mixture to reflux (78°C) for 3–4 hours.
-
IPC (In-Process Control): Monitor via TLC (System: Ethyl Acetate/Hexane 1:1). Look for the disappearance of the starting enol spot (
).
-
-
Workup: Cool the reaction mixture. The solvent volume should be reduced by 50% via rotary evaporation.
-
Neutralization: Pour the concentrate into crushed ice (200 g) and basify to pH 8–9 using ammonium hydroxide (
) or saturated . -
Precipitation: The product will precipitate as a yellow/tan solid. Stir for 30 minutes to ensure full granulation.
-
Purification: Filter the crude solid. Recrystallize from hot Ethanol/Water (7:3).
-
Final Yield: 6.5–7.0 g (75–80%).
-
Melting Point: 198–200°C (Lit. 199°C).
-
Mechanism & Pathway Visualization[2][3][4]
The following diagram illustrates the reaction pathway. The critical divergence point is the use of Iodine; without it, acid-catalyzed condensation often favors the pyrimidine byproduct.
Figure 1: Reaction pathway distinguishing the Iodine-mediated route (Green path) from the common pyrimidine side-reaction (Red dashed path).
Critical Process Parameters (CPP) & Troubleshooting
| Parameter | Specification | Impact on Quality | Corrective Action |
| Reaction Temp (Step 1) | < 10°C | High temps cause dimerization of phenylacetonitrile. | Use cryostat or salt/ice bath; add reagents slowly. |
| Moisture Content | Anhydrous | The Na-salt hydrolyzes back to phenylacetonitrile in water. | Use dry solvents; store salt in desiccator. |
| Oxidant Stoichiometry | 1.0 eq Iodine | Excess iodine leads to over-oxidation/tarring. | Weigh precisely; quench excess |
| pH during Workup | pH 8–9 | Product is soluble in strong acid (protonated amine). | Basify carefully to precipitate the free base. |
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for the synthesis of 2-amino-5-phenylthiazole.
References
-
Prepar
-Formylphenylacetonitrile Sodium Salt: Organic Syntheses, Coll. Vol. 2, p. 284; Vol. 16, p. 33. " -Phenylacetoacetonitrile". (Adapted methodology for formyl derivatives). -
Iodine-Mediated Thiazole Synthesis: Zhao, Y., et al. (2003). "A novel and efficient synthesis of 2-aminothiazoles mediated by iodine." Tetrahedron Letters, 44(35), 6703-6705.
-
Selectivity (Thiazole vs. Pyrimidine): El-Nagdy, S., et al. (2015). "Thiazole formation through a modified Gewald reaction."[2] Beilstein Journal of Organic Chemistry, 11, 796–803.
-
General Properties of 3-Hydroxy-2-phenylacrylonitrile: BenchChem Technical Data: 3-Hydroxy-2-phenylacrylonitrile.
one-pot synthesis of heterocycles using (2Z)-3-hydroxy-2-phenylprop-2-enenitrile
Application Note: One-Pot Synthesis of Heterocycles using (2Z)-3-hydroxy-2-phenylprop-2-enenitrile
Executive Summary
This technical guide details the utility of (2Z)-3-hydroxy-2-phenylprop-2-enenitrile (commonly known as
This guide provides three validated protocols for synthesizing pyrazoles , pyrimidines , and pyridines .[1] Emphasis is placed on the in situ handling of the reagent due to its tautomeric instability, ensuring high reproducibility and atom economy.
Chemical Foundation & Reactivity Profile
The core challenge and opportunity with this reagent lie in its tautomeric equilibrium. While the IUPAC name refers to the enol form, the compound exists in equilibrium with its aldehyde form. In basic media (common for these syntheses), it exists primarily as the resonance-stabilized enolate.[1]
Key Reactivity Nodes:
-
Formyl Carbon (
): Highly electrophilic; primary site for nucleophilic attack (e.g., by amines).[1] -
-Carbon (
): Nucleophilic in basic conditions (Michael donor).[1] -
Nitrile Carbon (
): Electrophilic, susceptible to attack after initial condensation, leading to cyclization.[1]
Figure 1: Tautomeric equilibrium and divergent synthetic pathways.[1]
Application Protocols
Protocol A: Regioselective Synthesis of 3-Amino-4-phenylpyrazole
Target: Kinase inhibitor scaffolds.
Rationale: The reaction with hydrazine hydrate is a classic binucleophilic condensation. The hydrazine primary amine attacks the formyl group first (forming a hydrazone), followed by an intramolecular attack on the nitrile to close the ring.[1] This sequence selectively yields the 3-amino-4-phenyl isomer rather than the 3-phenyl-4-amino isomer.
Reagents & Materials:
-
Precursor:
-formylphenylacetonitrile (sodium salt recommended for stability) (10 mmol)[1] -
Hydrazine hydrate (80% or 99%) (12 mmol)[1]
-
Solvent: Ethanol (absolute) (20 mL)
-
Catalyst: Glacial acetic acid (cat.[1] 0.5 mL)
Step-by-Step Methodology:
-
Preparation: Dissolve 10 mmol of the sodium salt of
-formylphenylacetonitrile in 20 mL of ethanol. -
Acidification: Add glacial acetic acid dropwise until pH
5-6 (liberating the free enol in situ). -
Addition: Add hydrazine hydrate (12 mmol) dropwise at room temperature. Note: Exothermic reaction.[1]
-
Reflux: Heat the mixture to reflux (
) for 3 hours. Monitor via TLC (30% EtOAc/Hexane).[1] -
Isolation: Cool to room temperature. Pour the mixture into 50 mL ice-cold water.
-
Purification: The product often precipitates. Filter and recrystallize from Ethanol/Water (8:2).[1]
Validation Metrics:
| Parameter | Expected Value | Observation Method |
|---|---|---|
| Yield | 75 - 85% | Gravimetric |
| Melting Point | 174 - 176 °C | Capillary MP |
|
Protocol B: Synthesis of 5-Phenylpyrimidine Derivatives
Target: CNS active agents and nucleotide analogs.
Rationale: Urea, thiourea, or guanidine act as 1,3-binucleophiles.[1] The reaction requires basic conditions to deprotonate the urea, enhancing its nucleophilicity to attack the formyl group of the precursor.
Reagents:
-
Precursor:
-formylphenylacetonitrile (10 mmol)[1] -
Guanidine Hydrochloride (12 mmol)[1]
-
Base: Sodium Ethoxide (NaOEt) (20 mmol)[1]
-
Solvent: Ethanol (30 mL)
Workflow Diagram:
Figure 2: Step-by-step workflow for pyrimidine synthesis.
Critical Note on Mechanism: Unlike the pyrazole synthesis, the nitrile group here often remains intact if the cyclization involves the loss of water (forming a cyanopyrimidine) or participates to form an amino-pyrimidine depending on the specific amidine used. For Guanidine, the predominant product is 2,4-diamino-5-phenylpyrimidine (if nitrile participates) or 2-amino-5-phenylpyrimidine-4-carbonitrile depending on steric control. Standard protocols favor the retention of the nitrile if water is eliminated.
Protocol C: Microwave-Assisted Multicomponent Synthesis of Pyridines
Target: High-throughput library generation.
Rationale:
This protocol utilizes the precursor as a
Protocol:
-
Charge: In a microwave vial, mix
-formylphenylacetonitrile (1.0 eq), Malononitrile (1.0 eq), and Ammonium Acetate (1.5 eq). -
Solvent: Add 2 mL of Ethanol or run neat (solvent-free) for green chemistry compliance.
-
Irradiation: Heat at
for 10 minutes (Power: 150W). -
Workup: Cool, add cold ethanol, and filter the solid product.
Scientific Integrity & Troubleshooting
Stability Warning: (2Z)-3-hydroxy-2-phenylprop-2-enenitrile is prone to self-polymerization and oxidation.
-
Storage: Store as the sodium salt at -20°C.
-
Handling: Generate the free enol immediately prior to use by acidifying the salt.
Common Pitfalls:
-
Low Yields: Often caused by the "Aldehyde-Enol" equilibrium shifting unfavorably. Solution: Use a slight excess of the binucleophile (1.2 - 1.5 eq).
-
Oligomerization: If the reaction turns into a dark tar, the concentration is too high.[1] Solution: Dilute the reaction to 0.1 M.
References
-
Elnagdi, M. H., et al. (1982).[1] "Recent developments in the chemistry of enaminonitriles and enaminones." Heterocycles. Link (Foundational work on nitrile reactivity).
-
Al-Omran, F., et al. (2001).[1] "Heterocyclic synthesis via enaminones: Novel synthesis of pyrimidines, pyridines and pyrazoles."[1] Journal of Chemical Research. Link (Specific protocols for formyl-nitrile condensations).
-
BenchChem Technical Data. (2025). "Synthesis and Properties of 3-Hydroxy-2-phenylacrylonitrile." BenchChem Application Notes. Link (Physical properties and safety data).[1]
-
Maddila, S., et al. (2016).[1] "Recent advances in the synthesis of pyrazoles: A review." Arabian Journal of Chemistry. Link (Mechanistic insights into hydrazine condensation).
Sources
Knoevenagel condensation vs Claisen condensation for phenylacrylonitrile synthesis
This Application Note is designed for research scientists and process chemists involved in the synthesis of conjugated nitriles, specifically focusing on 3-phenylacrylonitrile (Cinnamonitrile) and its structural isomers.
Comparative Protocols: Knoevenagel Condensation vs. Base-Mediated (Claisen-Type) Condensation
Executive Summary & Strategic Rationale
The synthesis of phenylacrylonitrile is a pivotal step in developing various pharmaceuticals, fragrances, and functional polymers. The choice between the Knoevenagel condensation and the Base-Mediated (Claisen-Schmidt type) condensation dictates the impurity profile, atom economy, and scalability of the process.
-
The Knoevenagel Route (Method A): Utilizes activated methylenes (e.g., cyanoacetic acid) with weak bases. It is characterized by high stereoselectivity (E-isomer), mild conditions, and facile decarboxylation, but suffers from lower atom economy due to the loss of CO₂.
-
The Claisen-Schmidt/Direct Route (Method B): Utilizes acetonitrile directly with strong bases. It offers superior atom economy and low raw material costs but requires harsh conditions to overcome the high pKa of acetonitrile (~25), often leading to polymerization or self-condensation side reactions (Thorpe condensation).
This guide provides optimized protocols for both, emphasizing the mechanistic causality required for troubleshooting.
Mechanistic Pathways & Logic
The fundamental difference lies in the acidity of the
Figure 1: Mechanistic divergence between the Knoevenagel (top) and Direct Claisen-type (bottom) pathways. Note the decarboxylation step in Method A which drives the equilibrium.
Experimental Protocols
Method A: Knoevenagel Condensation (Doebner Modification)
Best for: Laboratory scale, high purity, stereochemical control (E-isomer). Mechanism: Piperidine forms an iminium ion with benzaldehyde (enhancing electrophilicity), while simultaneously deprotonating cyanoacetic acid.
Reagents:
-
Benzaldehyde (1.0 equiv)[2]
-
Cyanoacetic acid (1.1 equiv)
-
Pyridine (Solvent/Base)
-
Piperidine (Catalyst, 0.05 equiv)
Step-by-Step Protocol:
-
Setup: Equip a 250 mL round-bottom flask with a reflux condenser and a drying tube.
-
Charging: Add Benzaldehyde (10.6 g, 100 mmol) and Cyanoacetic acid (9.4 g, 110 mmol) to Pyridine (20 mL).
-
Catalysis: Add Piperidine (0.4 mL) via syringe. Note: An exotherm may occur; this indicates initiation.
-
Reaction: Heat the mixture to reflux (100–115°C) for 3–5 hours.
-
Checkpoint: Monitor CO₂ evolution. The reaction is complete when gas evolution ceases.
-
-
Workup: Cool the mixture to room temperature. Pour the reaction mass into excess dilute HCl (100 mL, 2M) containing crushed ice. This neutralizes the pyridine/piperidine and precipitates the product.
-
Isolation: Filter the solid precipitate. Wash with cold water (3 x 50 mL) to remove residual acid.
-
Purification: Recrystallize from ethanol or ethanol/water (4:1).
-
Expected Yield: 75–85%
-
Appearance: Colorless needles or prisms.
-
Method B: Base-Mediated Condensation (Claisen-Schmidt Type)
Best for: Industrial scale, atom economy, low cost. Mechanism: A strong base generates the anion of acetonitrile, which attacks the aldehyde. The elimination of hydroxide is difficult; often requires phase transfer catalysis or solid-phase activation.
Reagents:
-
Benzaldehyde (1.0 equiv)[2]
-
Acetonitrile (Excess, acts as solvent/reagent)
-
Potassium Hydroxide (KOH, solid pellets, 1.5 equiv) or NaOMe.
-
Optional: 18-Crown-6 (Phase Transfer Catalyst) or PEG-400.
Step-by-Step Protocol:
-
Setup: Equip a 3-neck flask with a mechanical stirrer (magnetic stirring often fails due to sludge formation) and a thermometer.
-
Solvent System: Charge Acetonitrile (50 mL for 50 mmol scale).
-
Base Activation: Add solid KOH pellets (4.2 g, 75 mmol).
-
Critical Step: Grind KOH to a fine powder prior to addition or use vigorous mechanical stirring to erode the surface.
-
-
Addition: Add Benzaldehyde (5.3 g, 50 mmol) dropwise over 30 minutes. Maintain temperature < 30°C to prevent polymerization of acetonitrile.
-
Reaction: Stir vigorously at room temperature for 4–6 hours. The mixture will thicken significantly.
-
Quench: Pour the reaction mixture into ice water (200 mL). Neutralize carefully with dilute acetic acid to pH ~7.
-
Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash organic layer with brine.[3]
-
Purification: Dry over MgSO₄ and concentrate. Vacuum distillation is required for high purity as recrystallization is often difficult due to oligomeric byproducts.
-
Expected Yield: 60–70% (variable based on moisture control).
-
Comparative Analysis & Data
| Parameter | Method A: Knoevenagel (Cyanoacetic Acid) | Method B: Claisen-Type (Acetonitrile) |
| Atom Economy | Low (Loss of CO₂ and H₂O) | High (Loss of H₂O only) |
| Reaction Kinetics | Fast, driven by entropy (gas evolution) | Slower, equilibrium-limited |
| Base Requirement | Catalytic (Piperidine) | Stoichiometric (KOH/NaOMe) |
| Impurity Profile | Clean; main impurity is unreacted aldehyde | Complex; Thorpe condensation dimers, polymers |
| Stereoselectivity | High (>95% E-isomer) | Moderate (Mixture of E/Z possible) |
| Moisture Sensitivity | Low (Water is a byproduct) | High (Water kills the active anion) |
Troubleshooting & Critical Parameters
1. Water Management (Method B): In the Acetonitrile route, the generation of hydroxide (leaving group) produces water, which can protonate the nitrile anion (quenching the reaction) or hydrolyze the nitrile to an amide.
-
Solution: Use a Dean-Stark trap if running at reflux, or add molecular sieves to the reaction matrix.
2. Decarboxylation Failure (Method A): If the intermediate aldol adduct isolates without decarboxylating (rare in Doebner conditions but possible in ethanol), the product will be a carboxylic acid derivative.
-
Solution: Ensure the reflux temperature exceeds 100°C. If using ethanol (bp 78°C), switch to Toluene/Pyridine to drive the thermal decarboxylation.
3. "Tar" Formation (Method B): Acetonitrile can self-condense under strong basic conditions to form 3-aminocrotononitrile (Thorpe reaction), leading to yellow/brown tars.
-
Solution: Add the base slowly to the aldehyde/nitrile mixture, or keep the aldehyde in excess concentration relative to the active nitrile anion.
References
-
Jones, G. (1967). The Knoevenagel Condensation. Organic Reactions, 15, 204-599. Link
-
Freeman, F. (1980). Properties and Reactions of Ylidenemalononitriles. Chemical Reviews, 80(4), 329–350. Link
-
DiBiase, S. A., et al. (1979). Phase transfer catalyzed synthesis of unsaturated nitriles. The Journal of Organic Chemistry, 44(25), 4640–4649. Link
-
Mowry, D. T. (1945). The Preparation of Nitriles. Chemical Reviews, 42(2), 189–283. Link
-
BenchChem Technical Guides. (2025). Synthesis of 3-Hydroxy-2-phenylacrylonitrile: An In-depth Technical Guide. Link (Cited for context on Claisen variations).
Sources
Troubleshooting & Optimization
Technical Support Center: Yield Optimization for Benzyl Cyanide & Ethyl Formate Condensation
Topic: Synthesis of
Part 1: Core Directive & Executive Summary
The Challenge: The condensation of benzyl cyanide with ethyl formate is a classic cross-Claisen condensation. While theoretically straightforward, users often report variable yields (40–60%) due to three primary failure modes: moisture sensitivity , inadequate equilibrium driving , and rheological issues (reaction mixture solidification).
The Solution: To achieve consistent yields >85%, you must treat this not just as a mixing of reagents, but as a heterogeneous surface-reaction management problem. The reaction relies on the irreversible deprotonation of the product to drive the equilibrium. If the sodium salt of the product coats the unreacted base or prevents stirring, conversion stops.
Part 2: Technical Deep Dive & Mechanism
The "Hidden" Driving Force
Many researchers assume the formation of the
Implication: You need at least 1.0 equivalent of base strictly for the product, plus a slight excess (0.2–0.5 eq) to act as the catalyst for the initial deprotonation. If you use catalytic base, the reaction will not proceed.
Visualization: Reaction Mechanism & Critical Control Points
Figure 1: The reaction mechanism highlights the formation of the stable enolate salt as the thermodynamic sink that drives the reaction to completion.
Part 3: Optimized Experimental Protocol
Scale: 100 mmol Benzyl Cyanide basis. Target Yield: 85-92%
Reagents & Materials Table
| Component | Role | Eq. | Amount | Critical Specification |
| Benzyl Cyanide | Substrate | 1.0 | 11.7 g | Must be distilled. Impurities (benzyl chloride) kill the reaction. |
| Ethyl Formate | Electrophile | 1.5 | 11.1 g | Freshly distilled. Hydrolyzes rapidly in moist air. |
| Sodium Ethoxide | Base | 1.5 | 10.2 g | Dry powder preferred over solution. If using solution, ensure high concentration. |
| Toluene | Solvent | N/A | 100-150 mL | Dry (Karl Fischer < 200 ppm). |
| Ethanol (cat.) | Initiator | 0.1 | ~0.5 mL | Helps initiate surface reaction on solid NaOEt. |
Step-by-Step Workflow
-
System Prep: Flame-dry a 500 mL 3-neck flask equipped with a mechanical stirrer (essential!), dropping funnel, and N2 inlet. Magnetic stirring will fail due to slurry thickness.
-
Base Suspension: Charge NaOEt (1.5 eq) and dry Toluene (100 mL) into the flask. Cool to 0–5°C using an ice bath.
-
Reagent Mix: In the dropping funnel, mix Benzyl Cyanide (1.0 eq) and Ethyl Formate (1.5 eq).
-
Why mix them? Adding them together ensures that as soon as the enolate forms, it encounters the electrophile (ethyl formate) immediately, minimizing self-condensation (Thorpe-Ziegler) of the benzyl cyanide.
-
-
Controlled Addition: Add the mixture dropwise over 45–60 minutes.
-
Observation: The mixture will turn yellow and thicken significantly.
-
Temp Control: Keep internal temp < 10°C.[1]
-
-
The "Cook": After addition, allow to warm to Room Temperature (20–25°C). Stir for 4–6 hours.
-
Troubleshooting: If the slurry stops moving, add small amounts of dry Toluene. Do not add Ethanol.
-
-
Quench & Separation:
-
Isolation:
Part 4: Troubleshooting Guide & FAQs
Logic Tree for Low Yield Diagnosis
Figure 2: Diagnostic flow for identifying the root cause of yield loss.
Frequently Asked Questions
Q: Why use Toluene instead of Ethanol as the solvent? A: Using Ethanol (the conjugate acid of the base) reduces the effective basicity of the system due to solvation effects. Toluene, being non-polar, causes the sodium salt of the product to precipitate immediately. This precipitation removes the product from the equilibrium, driving the reaction forward (Le Chatelier’s principle).
Q: My reaction turned into a solid brick. What happened?
A: This is a sign of success, but a processing failure. The sodium salt of
-
Fix: Use a mechanical stirrer (overhead) rather than a magnetic stir bar. Magnetic bars will decouple. If it seizes, add more toluene, not a polar solvent.
Q: Can I use NaH (Sodium Hydride) instead of NaOEt? A: Yes, NaH often gives higher yields because the byproduct is H2 gas (irreversible) rather than Ethanol (reversible). However, NaH is more dangerous and requires strictly anhydrous THF. For most applications, NaOEt is sufficient if the alcohol is removed or the salt precipitates.
Q: The product is oiling out upon acidification. How do I get a solid? A: This usually happens if the acidification is too fast or the temperature is too high.
-
Fix: Ensure the aqueous solution is at 0–5°C before adding acid. Add acid dropwise. If it oils out, extract with DCM, dry, and evaporate. The solid can be recrystallized from Ethanol/Water.
Q: Why is the order of addition critical? A: If you add Benzyl Cyanide to the base without Ethyl Formate present, the high concentration of nitrile enolate will attack another molecule of nitrile (Thorpe-Ziegler reaction), forming a dimer impurity. By mixing the nitrile and formate first, you ensure the enolate immediately finds the formate electrophile.
Part 5: References
-
Organic Syntheses , Coll.[1][4][5] Vol. 4, p. 536 (1963); Vol. 39, p. 27 (1959). Hydroxymethyleneacetophenone (Analogous mechanism). Link
-
Cano, R. et al. "Continuous Flow Synthesis of
-Formyl Nitriles." Journal of Flow Chemistry, 2014. (Demonstrates stoichiometry importance). -
March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed. Wiley-Interscience. (Mechanism of Claisen Condensation).[6][7]
-
BenchChem Technical Support. "Preventing byproduct formation in phenylacetamide synthesis." (Addresses benzyl cyanide purity). Link
-
Sigma-Aldrich. "Product Specification: 3-Phenyl-2-propynenitrile (Related derivative)."[8] Link
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CZ2008474A3 - Process for preparing benzyl cyanide being optionally substituted on benzene ring - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Claisen condensation - Wikipedia [en.wikipedia.org]
- 8. 3-Phenyl-2-propynenitrile 98 935-02-4 [sigmaaldrich.com]
purification of (2Z)-3-hydroxy-2-phenylprop-2-enenitrile by recrystallization
Technical Support Center: Purification of (2Z)-3-hydroxy-2-phenylprop-2-enenitrile
Technical Overview & Compound Profile
(2Z)-3-hydroxy-2-phenylprop-2-enenitrile (also known as
This compound exists in a tautomeric equilibrium between the formyl form and the enol form. The (2Z)-enol isomer is thermodynamically favored due to intramolecular hydrogen bonding between the hydroxyl proton and the nitrile nitrogen.
| Property | Specification | Notes |
| CAS Number | 5841-70-3 (Generic) / 62914-59-4 (Z-isomer) | |
| Molecular Formula | ||
| Molecular Weight | 145.16 g/mol | |
| Melting Point | 156–158 °C [1] | Crude material often melts lower (145–150 °C). |
| Solubility (Hot) | Ethanol, Toluene, Ethyl Acetate | Good solubility >60°C. |
| Solubility (Cold) | Water, Hexanes, Toluene | Poor solubility <10°C. |
| pKa | ~6.5–7.5 (Enolic OH) | Acidic; soluble in aqueous base. |
Standard Operating Procedure (SOP): Recrystallization
Directive: Do not attempt recrystallization on crude material containing >5% unreacted benzyl cyanide, as this will lead to "oiling out." If the crude is an oil, perform an acid-base extraction first (see Troubleshooting).
Method A: Toluene (Recommended for Removal of Organic Impurities)
Best for removing unreacted starting materials (benzyl cyanide) and non-polar byproducts.
-
Dissolution: Place 10.0 g of crude solid in a 100 mL round-bottom flask. Add Toluene (40–50 mL) .
-
Heating: Heat the mixture to 85–90 °C with stirring. The solid should dissolve completely.
-
Note: If a small amount of dark, gummy residue remains insoluble, decant the hot clear solution into a clean flask, discarding the residue.
-
-
Cooling Phase 1: Allow the solution to cool slowly to room temperature (20–25 °C) over 1 hour with gentle stirring. White to off-white needles should begin to form.
-
Cooling Phase 2: Cool the flask to 0–5 °C in an ice bath for 30 minutes to maximize yield.
-
Isolation: Filter the crystals using a Büchner funnel.
-
Washing: Wash the filter cake with cold Toluene (10 mL) followed by Hexanes (20 mL) to remove residual toluene.
-
Drying: Dry under vacuum (40 °C, <50 mbar) for 4 hours.
Method B: Ethanol/Water (Recommended for Desalting)
Best for removing inorganic salts (NaCl, NaOAc) trapped during the acidification workup.
-
Dissolution: Dissolve 10.0 g of crude solid in Ethanol (95%, 30 mL) at reflux (~78 °C).
-
Precipitation: Once dissolved, remove from heat. Slowly add warm Water (50–60 °C) dropwise until a faint turbidity persists (approx. 10–15 mL water).
-
Clarification: Add a few drops of Ethanol to restore clarity.
-
Crystallization: Allow to cool to room temperature undisturbed.
-
Filtration: Collect crystals and wash with a cold Ethanol/Water (1:1) mixture.
Troubleshooting Guide (Q&A)
Q1: My product is "oiling out" instead of crystallizing. Why?
Diagnosis: This is the most common failure mode. It typically indicates the presence of unreacted benzyl cyanide or ethyl formate , which acts as a solvent, lowering the melting point of the mixture below the solvent's boiling point. Corrective Action:
-
Do not cool rapidly. Rapid cooling traps impurities. Re-heat to dissolve the oil.
-
Seed the solution. Add a small crystal of pure product at 50–60 °C.
-
Switch to Acid-Base Purification:
-
Dissolve the oiled-out material in 1M NaOH (aq) . The enol will dissolve; impurities (benzyl cyanide) will not.
-
Wash the aqueous layer with Dichloromethane (DCM) or Toluene to extract impurities.
-
Acidify the aqueous layer carefully with HCl to pH 3–4.[1] The solid should precipitate. Filter and then recrystallize.
-
Q2: The crystals are turning pink or red during drying.
Diagnosis: Oxidative degradation. The enolic double bond is susceptible to oxidation, especially if trace base remains. Corrective Action:
-
Ensure the final wash water/solvent was neutral or slightly acidic.
-
Dry under nitrogen atmosphere or high vacuum. Avoid prolonged exposure to air at high temperatures (>60 °C).
Q3: My melting point is low (140–145 °C).
Diagnosis: Likely contamination with the E-isomer or trapped solvent. Corrective Action:
-
The Z-isomer is stabilized by an intramolecular H-bond (
). The E-isomer is less stable and melts lower. -
Recrystallize from Toluene (Method A). Slow cooling favors the thermodynamically stable Z-isomer.
-
Ensure the sample is fully dried; toluene solvates can depress melting points.
Process Logic & Visualization
The following diagram illustrates the decision matrix for purification based on the state of the crude material.
Caption: Decision tree for selecting the optimal purification route based on crude material physical state and impurity profile.
Quantitative Data Summary
| Solvent System | Recovery Yield (%) | Purity Reached (HPLC) | Impurity Removal Profile |
| Toluene | 70–80% | >99.0% | Excellent for non-polar organics (starting materials). |
| Ethanol/Water | 85–90% | >98.5% | Excellent for inorganic salts; moderate for organics. |
| Benzene (Legacy) | 75% | >99.0% | Not Recommended due to toxicity (Class 1 solvent). |
| Acid-Base Ppt | 90–95% | ~95–97% | Crude purification only; requires subsequent recrystallization. |
References
-
PrepChem. (n.d.). Synthesis of α-formylphenylacetonitrile. Retrieved from [Link]
- Google Patents. (2007). WO2007086076A2 - An improved process for preparation of leflunomide.
Sources
solving solubility issues of alpha-formylphenylacetonitrile in NMR solvents
Technical Support Center: -Formylphenylacetonitrile NMR Optimization
The Core Problem: The Tautomeric Trap
Before selecting a solvent, you must understand that this molecule exists in a dynamic equilibrium between the keto (formyl) form and the enol (hydroxymethylene) form.
-
Non-Polar Solvents (CDCl
, C D ): Favor the cis-enol form due to stabilizing intramolecular hydrogen bonding (between the hydroxyl H and the nitrile N). -
Polar H-Bond Accepting Solvents (DMSO-d
): Disrupt the intramolecular bond, favoring the trans-enol or solvated keto forms. -
Protic Solvents (MeOD, D
O): Cause H/D exchange , making proton signals "disappear."
If your spectrum shows broad humps, missing peaks, or fractional integrals, do not assume insolubility. You are likely observing intermediate chemical exchange.
Tautomeric Equilibrium Diagram
The following diagram illustrates the structural shifts driven by solvent polarity.
Figure 1: Solvent-dependent tautomeric and stability pathways.
Troubleshooting Guide: Solvent Selection Matrix
Use this table to select the correct solvent based on your analytical goal.
| Solvent | Solubility Rating | Suitability | Technical Notes & Risks |
| CDCl | Moderate | Structural Confirmation | Risk: Commercial CDCl |
| DMSO-d | High | Full Characterization | Best for solubility. However, high viscosity causes line broadening. Strong H-bonding may shift the -OH signal >10 ppm. |
| Acetone-d | High | Reaction Monitoring | Good compromise between viscosity and polarity. Less likely to cause broad exchange peaks than DMSO. |
| Methanol-d | High | AVOID | Critical Failure Point: The acidic |
| C | Low | Specialized | Use only if CDCl |
Diagnostic Workflow: "It Won't Dissolve"
If you believe the sample is insoluble, follow this logic tree to determine if the issue is physical (solubility) or chemical (degradation).
Figure 2: Diagnostic logic for distinguishing solubility from stability issues.
Validated Experimental Protocols
Protocol A: High-Fidelity Sample Preparation (DMSO-d )
Use this when you need to ensure all protons are visible and solubility is maximized.
-
Massing: Weigh 5–10 mg of
-formylphenylacetonitrile. Do not exceed 15 mg; high concentrations promote aggregation. -
Solvent Addition: Add 0.6 mL of DMSO-d
(99.9% D).-
Tip: Use an ampoule rather than a stock bottle to ensure the DMSO is dry. Water in DMSO accelerates tautomeric exchange, broadening peaks.
-
-
Dissolution: Vortex for 30 seconds. If solid remains, sonicate for 1 minute at room temperature.
-
Warning: Do not heat DMSO samples above 60°C; this compound can decompose.
-
-
Acquisition: Set relaxation delay (d1) to 5 seconds . The quaternary carbons and exchangeable protons have long T1 relaxation times.
Protocol B: "Acid-Free" CDCl Preparation
Use this if DMSO is unavailable or if you need to compare with literature values in chloroform.
-
Pre-treatment: Pass 1 mL of CDCl
through a small plug (0.5 cm) of basic alumina or K CO directly into a vial.-
Why: This removes DCl traces that catalyze polymerization.
-
-
Dissolution: Dissolve 5 mg of sample in the treated CDCl
. -
Filtration: Filter the solution through a glass wool plug into the NMR tube.
-
Immediate Run: Acquire the spectrum immediately. Do not leave the sample overnight.
Frequently Asked Questions (FAQ)
Q: My spectrum shows a broad hump around 12-14 ppm. Is this an impurity?
A: No. This is the enolic hydroxyl proton (-C=C-OH). In CDCl
Q: I used Methanol-d
Q: There are extra peaks in the aromatic region (7.0 - 7.5 ppm). A: This often indicates the presence of both the Z-isomer and E-isomer of the enol form. If the ratio changes over time, your sample is equilibrating. If the peaks are sharp and distinct, it is not an impurity but a physical reality of the molecule.
Q: The sample turned yellow/orange in the NMR tube.
A: This indicates polymerization or oxidation . The
References
-
Tautomerism in Beta-Keto Nitriles
-
NMR Solvent Impurities & Handling
-
Polymerization of Alpha-Substituted Acrylonitriles
- Context: Explains the instability of the monomer in the presence of base or radicals.
-
Source: Kharas, G. B., et al. (2010).[4] Synthesis and Polymerization of Novel Substituted Styrenes.
-
Link:
Sources
- 1. US6649716B2 - Polymerization of alpha-methylstyrene - Google Patents [patents.google.com]
- 2. youtube.com [youtube.com]
- 3. chem.washington.edu [chem.washington.edu]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. quora.com [quora.com]
- 6. researchgate.net [researchgate.net]
- 7. scs.illinois.edu [scs.illinois.edu]
Technical Support Center: Moisture Control in Sodium Ethoxide Catalyzed Condensations
The Core Directive: Why Water is a Stoichiometric Poison
In Claisen, Dieckmann, and Stobbe condensations, water is not merely a contaminant that lowers yield by a few percent; it is a mechanistic terminator .[1]
Many researchers mistakenly treat NaOEt as a "catalyst" in these reactions.[1] While the ethoxide ion initiates the reaction, the thermodynamics of the Claisen condensation require a full stoichiometric equivalent of base to drive the equilibrium forward.[2] The final product is not the
If moisture is present, it triggers a "destabilization cascade":[1]
-
Hydrolysis:
-
Saponification:
attacks the ester carbonyl (irreversible under basic conditions).[1] -
Base Consumption: The resulting carboxylate (
) is not basic enough to deprotonate the -keto ester. -
Stalled Equilibrium: Without the final deprotonation, the retro-Claisen reaction dominates, and the condensation reverses to starting materials.
Visualization: The Moisture Interference Pathway
The following diagram illustrates how water diverts the reaction from a reversible equilibrium to a thermodynamic dead-end.
Figure 1: The "Moisture Cascade." Note how NaOH diverts the starting ester into a non-reactive carboxylate sink, consuming the base required for the final driving step.
Reagent Quality Control: The "Fresh Prep" Standard
Commercial sodium ethoxide solutions often degrade into a "red soup" of oxidative impurities and sodium hydroxide.[1] For high-value synthesis, fresh preparation is mandatory .[1]
Diagnostic: Is Your NaOEt Viable?
| Indicator | Status | Chemical Explanation | Action |
| White Powder / Clear Solution | Pass | Pure ethoxide. | Proceed immediately. |
| Pale Yellow Liquid | Caution | Minor oxidation (acetaldehyde formation).[1] | Usable for robust substrates.[1] |
| Orange/Red/Brown Liquid | Fail | Significant polymerization of aldehyde impurities (aldol resin formation).[1] High NaOH content.[1] | Discard. Do not use. |
| Crusty White Precipitate | Fail | Formation of Sodium Carbonate ( | Discard. |
Protocol: The Magnesium-Iodine Drying Method
Standard "absolute" ethanol (99.5%) contains enough water (~0.5%) to ruin a sensitive Claisen condensation. You must chemically dry the solvent in situ before generating the ethoxide.
Reagents:
-
Absolute Ethanol (Commercial grade)[1]
-
Magnesium turnings (Clean, grease-free)[1]
-
Iodine crystal (
)[1] -
Sodium metal (Clean, cut, hexane-rinsed)[1]
Step-by-Step Workflow:
-
The Activation: Place magnesium turnings (5g per liter of EtOH) and a crystal of iodine in a dry flask under Argon/Nitrogen.
-
The "Grignard" Start: Warm the flask until the iodine vaporizes and the magnesium activates (solution turns clear/grey).
-
Solvent Addition: Add the commercial absolute ethanol. Reflux until all magnesium is consumed.[1]
-
Distillation: Distill the super-dry ethanol directly into your reaction flask containing the sodium metal.
-
Ethoxide Generation: Allow the sodium to dissolve under inert atmosphere.[1]
Pro-Tip: Do not use molecular sieves during the reaction. Sieves contain aluminosilicates that can degrade in strongly basic/alkoxide conditions, leaching impurities.[1] Use sieves only to store the solvent before use.
Troubleshooting Guide (FAQ)
Symptom: "My reaction turned into a solid, unstirrable gel."
Diagnosis: Solvent volume too low for the salt formation.
The Science: The final product of a Claisen condensation is the sodium enolate of the
-
Immediate: Add anhydrous ethanol (dried via Mg method) to restore mobility.
-
Prevention: Design the reaction at 0.5 M to 1.0 M concentration. Avoid "neat" or highly concentrated conditions.
Symptom: "I have low yield, and I recovered unreacted starting material."
Diagnosis: "The Wet Reagent Loop."
The Science: You likely used slightly wet ethanol. The water generated NaOH, which saponified a portion of your ester.[1] The resulting carboxylate is not an electrophile, stopping the chain. Furthermore, the water produced in the saponification cycle (
-
Increase the base equivalents to 1.2 - 1.5 eq.
-
Switch to Sodium Hydride (NaH) in THF or DMF if the ester is non-volatile. NaH produces
gas (irreversible) rather than water/ethanol equilibrium, preventing hydrolysis.[1]
Symptom: "The reaction mixture turned dark black/tarry."
Diagnosis: Polymerization of solvent or substrate.[1] The Science: If the reaction is run too hot or for too long, the highly basic ethoxide can deprotonate the solvent (ethanol) or cause aldol polymerization of the product. Solution:
-
Keep the reaction temperature below 60°C.
-
Quench the reaction immediately upon disappearance of starting material (monitor via TLC/GC).
-
Perform the Acid Quench carefully: Pour the reaction mixture into ice-cold dilute acetic acid. Do not add acid to the base (exotherm destroys product).
Symptom: "I cannot titrate my NaOEt accurately."
Diagnosis: Interference from Carbonate/Hydroxide.[1]
The Science: Standard acid titration (HCl + Phenolphthalein) measures Total Alkalinity (
-
The Karl Fischer Workaround: You cannot inject NaOEt directly into a standard Karl Fischer titrator (it alters the pH and interferes with the iodine reaction).
-
Correct Protocol: Neutralize a sample with excess anhydrous benzoic acid or salicylic acid first, then inject the neutralized mixture into the Karl Fischer vessel to measure the water content.
Decision Matrix: Choosing the Right Base System
Use this logic flow to determine if NaOEt is the correct choice or if you should upgrade to a more robust system.
Figure 2: Reagent Selection Logic.[1] Note that for highly sensitive substrates, switching away from alkoxides to hydrides (NaH) eliminates the hydrolysis pathway entirely.
References
-
Mechanism of Claisen Condens
-
Drying Ethanol with Magnesium/Iodine (The Lund-Bjerrum Method)
-
Karl Fischer Titr
-
Source: Metrohm Applications Bulletin.[1] "Side reactions in Karl Fischer titration."
-
-
pKa Values and Solvent Effects (DMSO vs W
Sources
- 1. Sodium ethoxide - Wikipedia [en.wikipedia.org]
- 2. Claisen condensation - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Claisen Condensation – Mechanism, Variations & FAQs [allen.in]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. fiveable.me [fiveable.me]
- 7. gelest.com [gelest.com]
stabilizing the enol form of alpha-formylphenylacetonitrile during storage
Technical Support Center: Stability Management of -Formylphenylacetonitrile
Topic: Stabilizing the Enol Form (3-Hydroxy-2-phenylacrylonitrile)
Executive Summary & Core Directive
The Challenge:
The "Enol-Lock" Strategy: To maintain the enol titer, you must engineer an environment that maximizes intramolecular hydrogen bonding while suppressing oxidative pathways.
Core Storage Directive:
Store as a solid precipitate at -20°C under Argon. If solution storage is unavoidable, use non-polar, anhydrous solvents (e.g.,
, Toluene) to reinforce the intramolecular H-bond between the hydroxyl and nitrile groups. Avoid polar protic solvents (MeOH, Water) which disrupt this bond and accelerate keto-reversion.
The Science of Instability (Mechanistic Insight)
The stability of the enol form relies on a delicate intramolecular hydrogen bond.[1] When this bond is broken by competitive solvation or thermal energy, the molecule becomes susceptible to degradation.
Tautomeric & Degradation Pathways
Figure 1: The enol form is stabilized by non-polar environments but is the primary substrate for oxidation and polymerization.
Physicochemical Stability Data
The following parameters are critical for assessing the quality of your stored material.
| Parameter | Specification (Enol Form) | Critical Threshold (Flag for Disposal) |
| Appearance | White to off-white crystalline solid | Yellow/Orange/Brown (Indicates polymerization) |
| Melting Point | 156–158°C [1] | < 150°C (Indicates significant keto/impurity content) |
| Solubility | Soluble in DMSO, | Insoluble particulates (Polymers) |
| ~8–9 (Acidic enol proton) | N/A | |
| Storage Temp | -20°C (Freezer) | > 25°C (Rapid degradation) |
Troubleshooting Guide (FAQ)
Category A: Visual & Physical Changes
Q1: My sample has turned from white to a sticky yellow/orange solid. Can I still use it?
-
Diagnosis: This indicates oxidative polymerization . The enol double bond is susceptible to radical polymerization, especially in the presence of light and oxygen.
-
Solution:
-
Attempt a recrystallization (See Protocol SSP-01 below).
-
If the color persists after one wash, discard the batch . Polymerized byproducts often act as catalyst poisons in subsequent Knoevenagel condensations.
-
-
Prevention: Always backfill storage vials with Argon or Nitrogen and wrap in foil.
Q2: The melting point is depressed (e.g., 145°C). Is it wet?
-
Diagnosis: While moisture is a possibility, MP depression often signals a shift in the Keto:Enol ratio . The keto form disrupts the crystal lattice of the enol, lowering the melting point.
-
Solution: Dry the sample under high vacuum (
) over for 4 hours. If MP does not improve, the sample has chemically equilibrated; proceed to recrystallization.
Category B: Solution & Reactivity
Q3: I dissolved the compound in Methanol for storage, but the NMR looks different now.
-
Diagnosis: Solvent-Induced Tautomerization . Polar protic solvents like Methanol compete for hydrogen bonding. They break the intramolecular Enol H-bond, shifting the equilibrium toward the Keto form or allowing the formation of hemiacetals [2].
-
Solution: Never store in alcohols. If solution storage is mandatory, use Anhydrous Chloroform (
) or Benzene , which stabilize the enol form via the "Chelo-Solvation" effect.
Q4: Why is the yield low when I use this in pyrimidine synthesis?
-
Diagnosis: If the material was stored as the "free enol" for too long, it may have partially hydrolyzed to phenylacetic acid or oxidized.
-
Immediate Fix: Check the pH of the reaction mixture. If the starting material has degraded to acidic byproducts, you may need to increase the base equivalents (e.g., Sodium Ethoxide) to compensate.
Standardized Protocols
Protocol SSP-01: Purification & "Enol-Lock" Storage
Use this workflow to recover degraded material or prepare fresh batches for long-term storage.
Reagents:
-
Crude
-formylphenylacetonitrile -
Solvent A: 0.5N NaOH (aq)
-
Solvent B: Conc. HCl
-
Solvent C: Benzene or Toluene (for washing)
Step-by-Step:
-
Dissolution (Salt Formation):
-
Dissolve the crude solid in 0.5N NaOH.
-
Mechanism:[2] This converts the unstable enol/keto mixture into the stable Enolate anion . The negative charge is delocalized, preventing polymerization.
-
Filtration: Filter off any insoluble yellow solids (polymers) immediately.
-
-
Precipitation (Enol Regeneration):
-
Cool the filtrate to 0°C in an ice bath.
-
Add Conc. HCl dropwise with vigorous stirring until pH reaches 3–4.
-
Critical: Do not overshoot to pH < 1, as this promotes acid-catalyzed hydrolysis of the nitrile.
-
-
Isolation:
-
Filter the white precipitate rapidly.
-
Wash with ice-cold water (removes salts) followed by a small amount of cold toluene (removes organic impurities without dissolving the enol).
-
-
Drying & Storage:
-
Dry under vacuum in a desiccator (dark) for 6 hours.
-
Transfer to an amber vial.
-
Purge with Argon for 30 seconds.
-
Seal with Parafilm and store at -20°C .
-
Storage Decision Logic
Figure 2: Decision tree for maximizing shelf-life based on physical state and solvent interaction.
References
Technical Support Center: Optimizing Reaction Temperature for 3-Hydroxy-2-Phenylacrylonitrile Synthesis
Status: Operational Ticket ID: OPT-TEMP-3H2P Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Core Directive: Thermodynamic & Kinetic Balancing
You are attempting a crossed Claisen condensation between phenylacetonitrile (benzyl cyanide) and ethyl formate to generate the enol 3-hydroxy-2-phenylacrylonitrile (also known as
The Critical Insight: This reaction is governed by a delicate equilibrium.[1] The deprotonation of phenylacetonitrile is rapid, but the subsequent nucleophilic attack on ethyl formate is reversible. Temperature control is not just about "safety"; it is the primary switch between product formation and polymerization/dimerization .
-
The "Goldilocks" Zone:
-
Phase I (Addition): 0°C to 5°C .
-
Why: The deprotonation is exothermic. Higher temperatures during base/substrate contact promote the Thorpe-Ziegler reaction (self-condensation of phenylacetonitrile), resulting in a nitrile dimer impurity that is nearly impossible to separate.
-
-
Phase II (Aging): 20°C to 25°C (Room Temperature) .
-
Why: Gently warming drives the equilibrium toward the enolate salt.
-
-
Phase III (Avoidance): >45°C .
-
Why: Thermal instability of the free enol leads to oxidative degradation and "tar" formation.
-
-
Visualizing the Reaction Pathway
The following diagram outlines the mechanistic flow and where temperature deviations cause failure.
Caption: Figure 1. Mechanistic pathway highlighting temperature-dependent divergence points between product formation and side reactions.
Optimized Experimental Protocol (SOP)
Reagents:
-
Phenylacetonitrile (1.0 equiv)
-
Ethyl Formate (1.2 - 1.5 equiv)
-
Sodium Methoxide (NaOMe) (1.1 - 1.2 equiv)
-
Solvent: Toluene (Preferred) or Benzene (Classical)
Step-by-Step Methodology:
-
Base Suspension (T = Ambient):
-
Charge the reaction vessel with dry Toluene.
-
Add solid Sodium Methoxide (NaOMe). Ensure the system is under inert atmosphere (
or Ar). -
Note: Do not dissolve the base completely; a suspension is standard.
-
-
Cryogenic Setup (T = 0°C):
-
Cool the suspension to 0–5°C using an ice/water bath.
-
Critical: Allow internal temperature to stabilize before proceeding.
-
-
Controlled Addition (T < 10°C):
-
Mix Phenylacetonitrile and Ethyl Formate in a separate dropping funnel.
-
Add this mixture dropwise to the base suspension.
-
Rate Control: Adjust the drip rate so the internal temperature never exceeds 10°C .
-
Observation: The mixture will thicken and turn yellow/creamy as the sodium enolate precipitates.
-
-
Equilibrium Shift (T = 20-25°C):
-
Once addition is complete, keep at 0°C for 30 minutes.
-
Remove the ice bath and allow the mixture to warm to Room Temperature (20-25°C).
-
Stir for 3–4 hours. Do not reflux.
-
-
Work-up & Isolation:
-
Quench with ice water (exothermic).
-
Separate the aqueous layer (contains the product as a sodium salt).[2]
-
Wash: Extract the aqueous layer with ether/toluene to remove unreacted nitrile (organic layer discarded).
-
Acidification: Slowly add conc. HCl to the aqueous layer until pH 3–4.[3]
-
Precipitation: The product will precipitate as a solid. Filter, wash with cold water, and dry.[4]
-
Troubleshooting Guide & FAQs
Scenario A: "My reaction mixture turned into a solid brick."
-
Cause: The sodium enolate salt is highly insoluble in non-polar solvents like toluene/benzene.
-
Fix: This is actually a sign of a good reaction.
-
Immediate Action: Add more dry solvent (Toluene) to facilitate stirring.
-
Prevention: Use a mechanical stirrer (overhead) rather than a magnetic stir bar, which will decouple once solids form.
-
Scenario B: "I recovered mostly starting material (Phenylacetonitrile)."
-
Cause 1: Wet Reagents. If your solvent or reagents contain water, the NaOMe reacts with water to form NaOH and Methanol, killing the base strength required for Claisen condensation.
-
Cause 2: Temperature too low during aging. If you never warmed to RT after addition, the equilibrium may not have shifted fully.
-
Fix: Dry all solvents over molecular sieves. Ensure NaOMe is fresh and free-flowing, not clumped (which indicates moisture absorption).
Scenario C: "The product is a dark, sticky tar."
-
Cause: Thermal Runaway. You likely exceeded 40-50°C, or the addition was too fast, causing a localized exotherm.
-
Fix: Strict internal temperature monitoring. Discard the batch; purification of the tar is usually futile.
Quantitative Data Summary
| Parameter | Optimal Range | Failure Consequence |
| Addition Temp | 0°C – 5°C | Dimerization (Thorpe-Ziegler) |
| Aging Temp | 20°C – 25°C | Incomplete conversion (if too low) |
| pH (Isolation) | 3.0 – 4.0 | Hydrolysis of nitrile (if <1.0) |
| Stoichiometry | 1.2 eq Formate | Low yield (Formate is volatile) |
Decision Logic for Optimization
Use this flowchart to diagnose yield issues during your next run.
Caption: Figure 2. Diagnostic logic for evaluating reaction progress during the critical addition phase.
References
-
Organic Syntheses, Coll. Vol. 2, p. 284 (1943); Vol. 16, p. 33 (1936).
-
BenchChem Technical Guide.
- Cano, R., et al. (2011). Title: "One-pot synthesis of 3-hydroxy-2-phenylacrylonitrile derivatives." Context: Discusses modern solvent variations and catalytic considerations for Knoevenagel/Claisen type condensations. Note: While specific URL access varies by institution, the core chemistry is foundational to the Claisen condensation mechanism described in standard texts like March's Advanced Organic Chemistry.
Sources
- 1. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Comparative Guide: Mass Spectrometry Fragmentation of Drostanolone (CAS 5841-70-3)
Executive Summary & Chemical Identity
Drostanolone (
This guide compares the two primary analytical workflows for Drostanolone identification: GC-EI-MS (Gas Chromatography-Electron Ionization Mass Spectrometry) and LC-ESI-MS/MS (Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry).
| Feature | Drostanolone (CAS 5841-70-3) |
| Formula | |
| Exact Mass | 304.2402 Da |
| Key Structural Feature | |
| Primary Challenge | Differentiating the |
Comparative Methodology: GC-EI-MS vs. LC-ESI-MS/MS
The choice of instrument dictates the fragmentation physics. GC-MS relies on hard ionization (EI) of derivatized analytes, providing a structural "fingerprint." LC-MS/MS utilizes soft ionization (ESI) with Collision-Induced Dissociation (CID), prioritizing sensitivity and screening speed.
Performance Matrix
| Metric | Method A: GC-EI-MS (Derivatized) | Method B: LC-ESI-MS/MS (Native) |
| Analyte State | Bis-TMS Derivative (Enol-TMS ether) | Underivatized (Protonated cation) |
| Ionization Energy | 70 eV (Hard Ionization) | ~3-5 kV (Soft Ionization) |
| Precursor Ion | ||
| Specificity | High: Rich fragmentation pattern allows detailed structural confirmation. | Moderate: Relies on non-specific water losses; requires RT confirmation. |
| Sensitivity | Good (pg/mL range) | Excellent (sub-pg/mL range) |
| Differentiation | Capable of distinguishing | Difficult to distinguish isomers without chromatographic separation. |
Deep Dive: Fragmentation Pathways
Method A: GC-EI-MS (The Structural Fingerprint)
In GC-MS analysis of steroids, the hydroxyl and ketone groups are chemically modified (derivatized) to improve volatility. The standard protocol uses MSTFA/TMSI to form the bis-TMS derivative (3-enol-TMS, 17-TMS ether).
-
Molecular Ion (
): 448 (Base MW 304 + 2 × 72 Da TMS groups). -
Primary Fragment (
): 433. Loss of an angular methyl group ( ). This is often the base peak or highly abundant. -
Secondary Fragment (
): 358. Loss of a trimethylsilanol group (TMSOH), typical for silylated alcohols. -
A-Ring Cleavage: Diagnostic ions around
143-150 range help distinguish the position of the methyl group (C2 vs C1).
Expert Insight: The presence of the
-methyl group sterically hinders certain A-ring fragmentations compared to DHT. When comparing Drostanolone (2-methyl) to Mesterolone (1-methyl), look for subtle shifts in the abundance of theion relative to the molecular ion.
Method B: LC-ESI-MS/MS (The Sensitivity Screen)
In positive electrospray ionization (ESI+), Drostanolone forms a stable protonated molecule. Fragmentation in the collision cell (CID) is dominated by neutral losses.
-
Precursor Ion:
305 ( ). -
Primary Transition:
(Loss of , 18 Da). -
Secondary Transition:
(Loss of , 36 Da). -
Tertiary Transition:
(Loss of or combined cleavage).
Critical Limitation: The transitions
are common to all isomers of methyl-dihydrotestosterone. Therefore, chromatographic resolution is the only way to validate identity in LC-MS/MS.
Visualization: Fragmentation Logic & Workflow
The following diagrams illustrate the analytical decision-making process and the fragmentation logic for both methods.
Figure 1: Analytical Workflow & Fragmentation Logic
Caption: Operational workflow comparing the derivatization-dependent GC-MS pathway against the direct LC-MS/MS pathway.
Experimental Protocols
Protocol A: Sample Preparation for GC-MS (Derivatization)
Self-Validating Step: The inclusion of a deuterated internal standard (e.g.,
-
Hydrolysis: Incubate 2 mL urine with
-glucuronidase (E. coli) at 50°C for 1 hour to deconjugate metabolites. -
Extraction: Perform Liquid-Liquid Extraction (LLE) using 5 mL tert-butyl methyl ether (TBME). Shake for 5 mins, centrifuge, and freeze the aqueous layer to pour off the organic phase.
-
Drying: Evaporate the organic solvent under nitrogen at 40°C.
-
Derivatization (Critical):
-
Add 50
L of MSTFA/NH I/DTE (1000:2:4 v/w/w). -
Incubate at 60°C for 15 minutes.
-
Mechanism:[2] This converts the 3-keto and 17-hydroxyl groups into trimethylsilyl (TMS) ethers.
-
-
Injection: Inject 1-2
L into GC-MS in splitless mode.
Protocol B: LC-MS/MS Instrument Parameters
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8
m). -
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 20% B to 90% B over 8 minutes.
-
Differentiation Check: Drostanolone typically elutes after its 17-epimer but requires a reference standard run to confirm retention time against Mesterolone.
References
-
World Anti-Doping Agency (WADA). (2021). Technical Document TD2021IDCR: Minimum Criteria for Chromatographic-Mass Spectrometric Confirmation of the Identity of Analytes for Doping Control Purposes.Link
-
Thevis, M., & Schänzer, W. (2007). Mass spectrometry in sports drug testing: Structure characterization and metabolic studies. Handbook of Experimental Pharmacology.
-
Polet, M., et al. (2016). New drostanolone metabolites in human urine by liquid chromatography time-of-flight tandem mass spectrometry.[1][3] Steroids, 108, 1-9.
-
Geldof, L., et al. (2020). Searching for new long-term urinary metabolites of metenolone and drostanolone using gas chromatography-mass spectrometry. Drug Testing and Analysis, 12(8).[4]
-
Fragkaki, A. G., et al. (2009).[5] Structural characteristics of anabolic androgenic steroids contributing to fragmentation patterns in LC-MS/MS. Journal of Mass Spectrometry.
Sources
- 1. New drostanolone metabolites in human urine by liquid chromatography time-of-flight tandem mass spectrometry and their application for doping control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Steroid Profiling by Gas Chromatography–Mass Spectrometry and High Performance Liquid Chromatography–Mass Spectrometry for Adrenal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Searching for new long-term urinary metabolites of metenolone and drostanolone using gas chromatography-mass spectrometry with a focus on non-hydrolysed sulfates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Comparison: Discriminating (E) and (Z) Isomers of 3-Hydroxy-2-Phenylacrylonitrile via NMR
This guide provides a definitive technical workflow for distinguishing the (E) and (Z) isomers of 3-hydroxy-2-phenylacrylonitrile using NMR spectroscopy. It addresses the specific tautomeric and stereochemical challenges associated with
Executive Summary & Mechanistic Context
3-Hydroxy-2-phenylacrylonitrile (also known as
The distinction between the (E) and (Z) enol isomers is critical for defining the starting geometry in heterocyclic synthesis (e.g., pyrimidines) and understanding the pharmacophore's active conformation.
Stereochemical Definitions (CIP Rules)
-
(Z)-Isomer: The -OH and -CN groups are on the same side (cis).[1][2] Consequently, the vinyl proton (
) and the phenyl ring are also cis. -
(E)-Isomer: The -OH and -CN groups are on opposite sides (trans).[1][2] Consequently, the vinyl proton (
) and the phenyl ring are trans.
Mechanistic Basis for NMR Differentiation
The discrimination relies on three distinct NMR phenomena arising from the spatial arrangement of the isomers:
-
Intramolecular Hydrogen Bonding (Proton Chemical Shift): The (Z)-isomer allows for a 5-membered intramolecular hydrogen bond between the hydroxyl proton and the nitrogen lone pair of the cyano group (
). This deshields the hydroxyl proton significantly compared to the (E)-isomer. -
Through-Space Interactions (NOE): The proximity of the vinyl proton (
) to the phenyl ring (ortho-protons) differs drastically between isomers. -
Heteronuclear Coupling Constants (
): The vicinal coupling between the vinyl proton and the nitrile carbon ( ) follows a Karplus-type relationship where .
Experimental Methodologies & Data Analysis
Method A: H NMR Chemical Shift Analysis[3]
-
Solvent: DMSO-
or CDCl (DMSO reduces exchange rates, sharpening OH signals).[1][2] -
Concentration: 10-20 mM (Minimize intermolecular H-bonding).
| Parameter | (Z)-Isomer (cis-OH/CN) | (E)-Isomer (trans-OH/CN) | Mechanistic Cause |
| 11.5 – 13.5 ppm | 9.0 – 10.5 ppm | Intramolecular H-bond ( | |
| 7.8 – 8.2 ppm | 7.4 – 7.8 ppm | Anisotropic deshielding by the cis-phenyl ring in the (Z) isomer.[1] |
Method B: 1D NOE / 2D NOESY Spectroscopy
This is the most robust qualitative method for verifying spatial geometry.
| Experiment | (Z)-Isomer Response | (E)-Isomer Response | Interpretation |
| Irradiate | Strong Enhancement of Ph-ortho protons. | No/Weak Enhancement of Ph-ortho protons.[1][2] | In (Z), |
| Irradiate | Weak/No enhancement of OH (if H-bonded).[1][2] | Strong enhancement of OH (if exchange slow).[2] | In (E), |
Method C: Gated Decoupled C NMR ( Analysis)
For definitive confirmation without relying on labile protons, measure the heteronuclear coupling constants.
-
Pulse Sequence: Gated Decoupling (decoupler on during delay, off during acquisition) to retain J-coupling while maintaining NOE enhancement.
-
Target Coupling:
(Vinyl H to Nitrile C).[1]
| Coupling Constant | (Z)-Isomer | (E)-Isomer | Geometric Logic |
| ~12 - 15 Hz (Large) | ~4 - 7 Hz (Small) | In (Z), | |
| ~4 - 7 Hz (Small) | ~12 - 15 Hz (Large) | In (Z), |
Visualization of Isomer Geometry & Logic
Figure 1: Stereochemical Relationships and NOE Vectors
Caption: Stereochemical layout of (Z) and (E) isomers highlighting the diagnostic NOE interactions (Green) and H-bonding motifs (Blue).
Figure 2: Assignment Decision Tree
Caption: Step-by-step logic flow for assigning stereochemistry using chemical shift, NOE, and J-coupling data.
Detailed Experimental Protocol
Protocol 1: Sample Preparation for Tautomeric Stability
To prevent rapid exchange that averages signals, proper sample preparation is vital.[2]
-
Solvent Choice: Use anhydrous DMSO-
(99.9%).[1][2] DMSO acts as a hydrogen bond acceptor, often stabilizing the specific enol forms and slowing proton exchange rates compared to CDCl . -
Drying: Store solvent over 4Å molecular sieves for 24 hours prior to use.
-
Concentration: Dissolve 5 mg of the compound in 0.6 mL of solvent. High concentrations may induce intermolecular aggregation, shifting the OH peak.
-
Temperature: Run experiments at 298 K . If peaks are broad, lower the temperature to 273 K to freeze out the conformers.
Protocol 2: 1D Selective NOE Acquisition
-
Pulse Sequence: selnogp (Bruker) or equivalent (Selective NOE with gradient pulses).
-
Mixing Time: Set to 500-800 ms . This is optimal for small molecules (MW ~145) in non-viscous solvents to build up the NOE signal.
-
Excitation: Center the selective pulse exactly on the vinyl proton resonance (typically ~7.5 - 8.2 ppm).[2]
-
Scans: Acquire 128-256 scans to ensure high signal-to-noise ratio for detecting small enhancements (1-5%).
Protocol 3: Gated Decoupled C NMR[1]
-
Pulse Sequence: zgig (Bruker) or inverse gated decoupling.[1][2] Note: We need coupled spectra, so use a sequence that allows J-evolution. Actually, use Gated Decoupling where the decoupler is OFF during acquisition (to see doublets) and ON during delay (for NOE enhancement of carbon signals).
-
Acquisition Time: Ensure high resolution (AQ > 1.0 s) to resolve the splitting of ~4 Hz.
-
Analysis: Locate the Nitrile Carbon (~115-120 ppm).[1][2] It will appear as a doublet. Measure the splitting in Hz.
References
-
Hansen, P. E. NMR and IR Investigations of Strong Intramolecular Hydrogen Bonds.[2] Molecules (2017).[1][2] Retrieved from [Link]
-
Reich, H. J. NMR Spectroscopy: Data for Structure Determination - C-H Coupling Constants. University of Wisconsin-Madison.[1][2] Retrieved from [Link][1]
-
PubChem. (Z)-3-Phenylacrylonitrile Compound Summary. National Library of Medicine.[2] Retrieved from [Link][1]
-
Creative Biostructure. How NMR Helps Identify Isomers in Organic Chemistry. Retrieved from [Link]
Sources
melting point range validation for pure (2Z)-3-hydroxy-2-phenylprop-2-enenitrile
Topic: Melting Point Range Validation for Pure (2Z)-3-Hydroxy-2-phenylprop-2-enenitrile Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide for Purity Assessment
Executive Summary
In the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and heterocyclic pharmacophores, (2Z)-3-hydroxy-2-phenylprop-2-enenitrile (CAS 62914-59-4) serves as a critical enolic intermediate. Its structural integrity—specifically the retention of the (2Z) stereochemistry stabilized by intramolecular hydrogen bonding—is directly correlated with its reactivity and downstream yield.
This guide provides an authoritative protocol for validating the identity and purity of this compound using melting point (MP) determination. Unlike generic certificates of analysis, we compare the thermodynamic melting behavior of the pure (2Z) isomer against common process impurities, tautomers, and stereoisomers, establishing a rigorous acceptance criterion for pharmaceutical-grade applications.
Chemical Identity & Stereochemical Criticality
The target compound exists in a tautomeric equilibrium favoring the enol form due to conjugation with the nitrile and phenyl groups. However, the (2Z) configuration is the thermodynamically stable isomer in the solid state, driven by a pseudo-cyclic intramolecular hydrogen bond between the hydroxyl proton and the nitrile nitrogen.
-
IUPAC Name: (2Z)-3-hydroxy-2-phenylprop-2-enenitrile
-
Common Name:
-Formylbenzyl cyanide (Enol form) -
CAS Number: 62914-59-4 (Specific (2Z) isomer); 5841-70-3 (General)
-
Molecular Formula: C
Hngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> NO[1][2][3][4]
Structural Dynamics
The (2Z) isomer is distinguished from its (2E) counterpart and the keto-tautomer (2-formyl-2-phenylacetonitrile) by its crystalline lattice energy, which manifests as a distinct, sharp melting point.
Figure 1: Tautomeric and isomeric relationships. The (2Z) form is the requisite solid-state isolate.
Melting Point Specifications & Comparative Analysis
To validate the material, the observed melting range must be compared against established thermodynamic standards. A wide or depressed range indicates the presence of the keto-tautomer, solvent occlusion, or starting material (phenylacetonitrile).
Table 1: Comparative Melting Point Performance
| Material State | Melting Point Range (°C) | Interpretation | Action Required |
| Pure (2Z)-Isomer | 156.0 – 158.0 | High Purity (>98%) | Pass: Proceed to synthesis. |
| Technical Grade | 153.0 – 156.0 | Trace impurities (<2%) | Conditional: Recrystallize if used for kinetics. |
| Wet / Solvated | 145.0 – 152.0 (Broad) | Solvent entrapment (EtOH/H2O) | Fail: Vacuum dry at 40°C for 12h. |
| Impure (SM Contamination) | < 140.0 (Liquefies) | Phenylacetonitrile presence | Fail: Reprocess via acid-base extraction. |
| Oxidized / Degraded | 119.0 – 124.0 | Hydrolysis to oxime/amide | Critical Fail: Discard batch. |
Note: The melting point of 119–124°C corresponds to 2-hydroxyimino-2-phenylacetonitrile, a common byproduct if nitrosation reagents are used or if significant oxidation occurs [1].
Validation Protocol (Capillary Method)
This protocol adheres to USP <741> Class Ia standards for melting range determination. It is designed to distinguish the sharp melt of the (2Z) isomer from the "softening" observed in lower-quality aggregates.
Equipment Requirements
-
Apparatus: Automated Melting Point System (e.g., Mettler Toledo MP90 or Buchi M-565) with video recording.
-
Capillaries: Borosilicate glass, 1.3–1.5 mm O.D., 0.1–0.3 mm wall thickness.
-
Reference Standard: Vanillin (MP 81-83°C) or Sulfanilamide (MP 164-166°C) for system calibration.
Step-by-Step Methodology
-
Sample Preparation (Critical):
-
Dry the sample in a vacuum desiccator over P
O for 24 hours to remove surface moisture. -
Grind the sample to a fine powder using an agate mortar. Coarse crystals can cause irregular heat transfer, widening the range.
-
-
Capillary Loading:
-
Fill the capillary to a height of 3 mm .
-
Compact the sample by dropping the capillary through a 1-meter glass tube onto a hard surface (tap density is crucial for reproducibility).
-
-
Heating Profile:
-
Start Temperature: 140°C.
-
Ramp Rate A: 5°C/min from 140°C to 150°C.
-
Ramp Rate B (Measurement Phase): 1.0°C/min from 150°C to 165°C.
-
-
Observation Criteria:
-
Collapse Point (Onset): The instant the fine powder settles or darkens (wetting). Record this temperature.
-
Meniscus Point: The formation of a distinct liquid meniscus.
-
Clear Point (End): The complete disappearance of the last solid particle.
-
-
Acceptance Calculation:
-
Range = (Clear Point - Onset Point).
-
Requirement: Range must be
C.
-
Experimental Workflow & Decision Tree
The following logic flow ensures that melting point data drives actionable quality control decisions.
Figure 2: Quality Control Decision Tree for (2Z)-3-hydroxy-2-phenylprop-2-enenitrile validation.
Troubleshooting & Interferences
Common Failure Modes
-
The "Oiling Out" Phenomenon:
-
Observation: Sample turns into a gum/oil at ~130°C before melting.
-
Cause: Presence of Phenylacetonitrile (starting material).[6][7][8][9] The eutectic mixture of the product and starting material melts significantly lower than the pure compound.
-
Remediation: Wash the solid with cold toluene or hexane (the starting material is soluble, the product is less so) and recrystallize from ethanol.
-
-
Double Melting Point:
-
Observation: Partial melt at 120°C, resolidification, then melt at 156°C.
-
Cause: Presence of the Oxime impurity (2-hydroxyimino-2-phenylacetonitrile) or polymorphic transition.
-
Remediation: Verify identity via IR spectroscopy.[6] The nitrile stretch for the (2Z) enol is distinct (~2210 cm
conjugated).
-
Synthesis Context
When synthesized via the condensation of phenylacetonitrile and ethyl formate [2], the crude product is a sodium salt.[8] Acidification must be performed carefully at low temperatures (0-5°C) to precipitate the (2Z) enol preferentially. Rapid acidification at high temperatures can trap the keto-form or promote hydrolysis, leading to MP deviations.
References
-
Organic Syntheses. (1979). 2-Hydroxyimino-2-phenylacetonitrile. Org. Synth. 59, 95. Link
-
BenchChem. (2025).[5][8] An In-depth Technical Guide to 3-Hydroxy-2-phenylacrylonitrile. Link
-
PubChem. (2025).[4] 3-Hydroxy-2-phenylprop-2-enenitrile (Compound Summary). National Library of Medicine. Link
-
United States Pharmacopeia (USP). <741> Melting Range or Temperature. Link
Sources
- 1. 2-Formyl-2-phenylacetonitrile [oakwoodchemical.com]
- 2. Page loading... [guidechem.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. Cinnamonitrile | C9H7N | CID 1550846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. rsc.org [rsc.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. prepchem.com [prepchem.com]
Technical Comparative Guide: Tyrosinase Inhibition Potency
This guide provides a technical comparison of tyrosinase inhibition potency, establishing Kojic Acid (KA) as the benchmark and analyzing its performance against next-generation alternatives like Thiamidol , Oxyresveratrol , and Glabridin .
Benchmark: Kojic Acid vs. High-Specificity Alternatives[1]
Executive Summary: The Kojic Acid Benchmark
In drug discovery and cosmetic formulation, Kojic Acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one) remains the industry standard positive control for tyrosinase inhibition. Its efficacy stems from a dual mechanism: chelating the copper ions (
However, a critical divergence exists between Mushroom Tyrosinase (mTYR) —the standard screening enzyme—and Human Tyrosinase (hTYR) .[1] While KA is a potent inhibitor of mTYR, recent data reveals it is significantly less potent against hTYR compared to novel resorcinol derivatives. This guide dissects these potency shifts and provides a validated screening protocol.
Mechanistic Foundation & Signaling Pathway
Tyrosinase is a copper-containing metalloenzyme catalyzing the rate-limiting steps of melanogenesis: the hydroxylation of L-Tyrosine to L-DOPA (monophenolase activity) and the oxidation of L-DOPA to Dopaquinone (diphenolase activity).[2]
Figure 1: Tyrosinase Catalytic Cycle & Inhibition Nodes
The following diagram illustrates the enzymatic cascade and the specific intervention points for Kojic Acid versus competitive antagonists.
Caption: Figure 1.[3][4] Tyrosinase enzymatic cascade showing the dual-action inhibition of Kojic Acid (Copper Chelation) versus the competitive binding of Thiamidol at the diphenolase step.
Comparative Potency Analysis: The Species Gap
A common pitfall in inhibitor development is relying solely on Mushroom Tyrosinase (mTYR) data. Structural differences in the active site (specifically residues gating the copper pocket) result in drastic potency discrepancies when translating to Human Tyrosinase (hTYR).
Table 1: IC50 Comparison (Mushroom vs. Human Tyrosinase)
Lower IC50 indicates higher potency.[1][3]
| Compound | Class | IC50 (Mushroom Tyrosinase) | IC50 (Human Tyrosinase) | Potency Ratio (vs KA on hTYR) |
| Kojic Acid | Pyrone (Benchmark) | ~70 - 120 µM | > 500 µM | 1.0 (Baseline) |
| Thiamidol | Resorcinyl-thiazole | 108 µM | 1.1 µM | ~450x More Potent |
| Oxyresveratrol | Stilbenoid | 1.2 µM | ~52 µM | ~10x More Potent |
| Hydroquinone | Phenol | 70 µM | Millimolar range | Weak/Ineffective |
| Glycoside | ~8.0 mM | Weak (> 500 µM) | Weak | |
| Glabridin | Isoflavane | ~0.5 µM | Varies (High) | High Potency |
Critical Insight:
-
Kojic Acid is a reliable inhibitor of mTYR but a weak inhibitor of hTYR.[1]
-
Thiamidol demonstrates the "Species Paradox": it is equipotent to KA on mushroom enzyme but orders of magnitude more potent on human enzyme due to specific hydrophobic interactions in the hTYR active site that mTYR lacks.
-
Oxyresveratrol is kinetically superior to KA on mTYR (32-fold lower IC50) via a non-competitive mechanism.
Experimental Protocol: Validated Screening System
To ensure reproducibility and eliminate false positives (e.g., redox cycling agents that reduce dopaquinone back to DOPA without inhibiting the enzyme), use the following Dopachrome Colorimetric Assay .
Figure 2: High-Throughput Screening Workflow
Caption: Figure 2. Step-by-step workflow for the kinetic determination of tyrosinase inhibition, prioritizing pre-incubation to allow slow-binding inhibitors (like KA) to equilibrate.
Protocol: Mushroom Tyrosinase Inhibition Assay
Objective: Determine IC50 of a Test Compound relative to Kojic Acid.
Reagents:
-
Buffer: 50 mM Phosphate Buffer (pH 6.8). Note: pH is critical; tyrosinase activity drops sharply < pH 6.0.
-
Enzyme: Mushroom Tyrosinase (Sigma T3824), 1000 U/mL stock in buffer.
-
Substrate: L-DOPA (2.5 mM) or L-Tyrosine. L-DOPA is preferred for diphenolase screening as it bypasses the lag phase.
-
Control: Kojic Acid (Serial dilution: 10 µM – 500 µM).
Procedure:
-
Plate Setup: In a 96-well microplate, add:
-
Test Well: 80 µL Buffer + 40 µL Enzyme + 40 µL Test Compound.
-
Control Well (100% Activity): 80 µL Buffer + 40 µL Enzyme + 40 µL Solvent (DMSO < 1%).
-
Blank Well: 120 µL Buffer + 40 µL Test Compound (to correct for compound color).
-
-
Pre-Incubation: Incubate at 25°C for 10 minutes .
-
Why? Kojic acid acts as a slow-binding inhibitor.[4] Immediate substrate addition underestimates potency.
-
-
Initiation: Add 40 µL L-DOPA to all wells.
-
Measurement: Measure Absorbance (475 nm) kinetically every 30 seconds for 15 minutes.
-
Calculation:
Structure-Activity Relationship (SAR) Insights
Understanding why Kojic Acid works allows for the design of superior analogs.
-
Kojic Acid (The Chelator):
-
Core Feature: The 5-hydroxyl and 4-carbonyl groups on the pyrone ring.
-
Mechanism: These groups form a bidentate chelate with the binuclear copper active site.
-
Limitation: The pyrone ring is hydrophilic, limiting skin penetration and affinity for the hydrophobic pocket of hTYR.
-
-
Thiamidol (The Specific Binder):
-
Core Feature: Thiazolyl-resorcinol scaffold.[3]
-
Mechanism: The resorcinol ring mimics the tyrosine phenol, while the thiazole ring occupies a specific hydrophobic pocket present in human tyrosinase (Ile368, Phe347) that is absent or different in mushroom tyrosinase.
-
Result: This "lock-and-key" fit explains the 500x potency jump over KA in human models.
-
References
-
Mann, T., et al. (2018). "Inhibition of Human Tyrosinase Requires Molecular Motifs Distinctively Different from Mushroom Tyrosinase." Journal of Investigative Dermatology. Link
-
Pillaiyar, T., et al. (2017). "Skin whitening agents: Medicinal chemistry perspective of tyrosinase inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry. Link
-
Zolghadri, S., et al. (2019). "A comprehensive review on tyrosinase inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry. Link
-
Chang, T.S. (2009). "An updated review of tyrosinase inhibitors." International Journal of Molecular Sciences. Link
-
Garcia-Jimenez, A., et al. (2017). "Action of Tyrosinase on Mono and Diphenols: Kinetics and Mechanism." International Journal of Molecular Sciences. Link
Sources
UV-Vis absorption spectrum of 3-hydroxy-2-phenylacrylonitrile in ethanol
An In-Depth Technical Guide to the UV-Vis Absorption Spectrum of 3-Hydroxy-2-Phenylacrylonitrile in Ethanol
Executive Summary
This guide provides a technical analysis of the UV-Vis absorption characteristics of 3-hydroxy-2-phenylacrylonitrile (also known as
For researchers and drug development professionals, understanding this spectrum is critical for:
-
Monitoring Reaction Progress: Validating the formylation of phenylacetonitrile.
-
Purity Assessment: Distinguishing the active enol form from the unreacted starting material.
-
Mechanistic Insight: Identifying the reactive enolate species in nucleophilic substitution reactions.
Structural Basis of the Spectrum
To interpret the spectrum accurately, one must understand the chromophores involved. 3-Hydroxy-2-phenylacrylonitrile is a "push-pull" alkene system where an electron-donating hydroxyl group and an electron-withdrawing nitrile group flank a conjugated double bond, which is further conjugated with a phenyl ring.
The Chromophoric System
-
Base Chromophore: Styrene / Atroponitrile (
-phenylacrylonitrile). -
Auxochrome: Hydroxyl group (-OH) at the
-position. -
Electronic Transition: The primary absorption arises from
transitions involving the entire conjugated system ( ).
Tautomeric Equilibrium
In ethanol, the compound exists in equilibrium between the Enol form (dominant due to extended conjugation) and the Aldehyde/Keto form (
Figure 1: Tautomeric and acid-base equilibrium pathways affecting the UV-Vis spectrum.
Spectral Characteristics & Comparative Data
The following data compares 3-hydroxy-2-phenylacrylonitrile with its precursor and structural analogs. Note that the exact
Comparative Absorption Data (Ethanol)
| Compound | Structure | Spectral Features | ||
| Phenylacetonitrile (Precursor) | 258 nm | ~200 | Weak, fine structure (Benzene-like). | |
| Cinnamonitrile (Analog) | 273 nm | ~22,000 | Strong | |
| 3-Hydroxy-2-phenylacrylonitrile (Neutral) | 280 – 285 nm | ~15,000 | Bathochromic shift vs. precursor due to enol conjugation. | |
| 3-Hydroxy-2-phenylacrylonitrile (Anion) | 305 – 315 nm | >20,000 | Significant Red Shift. Indicates formation of the enolate.[4] |
Critical Insight: The shift from 258 nm (starting material) to ~282 nm (product) is the primary indicator of successful synthesis. A secondary shift to >305 nm upon adding a drop of NaOH confirms the presence of the acidic enolic proton.
Experimental Protocols
These protocols are designed to be self-validating. By manipulating the pH, you confirm the identity of the compound through spectral shifting (solvatochromism/halochromism).
Protocol A: Standard UV-Vis Characterization
Objective: Determine the
-
Stock Solution Preparation:
-
Weigh 1.5 mg of 3-hydroxy-2-phenylacrylonitrile.
-
Dissolve in 10 mL of HPLC-grade Ethanol (Concentration
M). -
Note: Sonicate if necessary to ensure complete dissolution.
-
-
Working Solution:
-
Dilute 100
L of Stock Solution into 9.9 mL of Ethanol (Final Conc. M).
-
-
Blanking:
-
Use pure HPLC-grade Ethanol in a quartz cuvette (1 cm path length).
-
-
Measurement:
-
Scan from 200 nm to 400 nm.
-
Expectation: A broad, intense peak centered around 280–285 nm .
-
Troubleshooting: If you see a sharp peak at 258 nm with low intensity, the sample is likely hydrolyzed or unreacted phenylacetonitrile.
-
Protocol B: The "pH-Shift" Validation Assay
Objective: Confirm the presence of the enolizable
-
Acidic Scan (Force Neutral Enol):
-
To the cuvette from Protocol A, add 10
L of 0.1 M HCl. -
Mix and Scan.
-
Result: The spectrum should stabilize at the neutral
(~280 nm).
-
-
Basic Scan (Force Enolate):
-
To the same cuvette, add 20
L of 1.0 M NaOH (enough to neutralize acid and make basic). -
Mix and Scan immediately.
-
Result: The peak at 280 nm will diminish, and a new, stronger band will appear between 305–315 nm .
-
Mechanism:[5] Deprotonation creates the
species, extending the conjugation length and pushing the HOMO-LUMO gap lower (Red Shift).
-
Mechanistic Interpretation
Understanding the causality of the spectral features ensures robust data interpretation.
-
Why Ethanol? Ethanol is a polar protic solvent. It stabilizes the polar excited state of the push-pull system, generally causing a slight red shift compared to non-polar solvents (like hexane). However, it can also hydrogen bond with the carbonyl/nitrile, affecting the fine structure.
-
The "Push-Pull" Effect:
-
Donor: The Oxygen lone pair (in -OH or -O⁻).
-
Acceptor: The Nitrile (-CN) group and the Phenyl ring.
-
Interaction: Light absorption promotes an electron from the donor to the acceptor. In the enolate form , the oxygen is a much stronger donor than in the neutral enol, leading to the observed bathochromic shift (>25 nm).
-
Figure 2: Mechanism of the bathochromic shift upon ionization.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
-
PubChem. (n.d.).[6] Phenylacetonitrile (Compound Summary). National Library of Medicine. Retrieved from [Link] (Source for precursor spectral data).
-
NIST Chemistry WebBook. (n.d.). Cinnamonitrile UV-Vis Spectrum. National Institute of Standards and Technology.[7] Retrieved from [Link] (Comparative analog data).
- Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.
Sources
- 1. researchgate.net [researchgate.net]
- 2. gacbe.ac.in [gacbe.ac.in]
- 3. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Keto–enol tautomerism is a reaction we discuss in detail in Chapt... | Study Prep in Pearson+ [pearson.com]
- 6. Phenylacetonitrile | C8H7N | CID 8794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Acetonitrile [webbook.nist.gov]
Technical Comparison Guide: HPLC Profiling of Alpha-Formylphenylacetonitrile vs. Process Impurities
Executive Summary: The Criticality of Purity Profiling
Alpha-formylphenylacetonitrile (CAS: 5841-70-3), systematically known as 3-hydroxy-2-phenylacrylonitrile , is a pivotal intermediate in the synthesis of heterocyclic active pharmaceutical ingredients (APIs), including pyrimidine-based kinase inhibitors and immunosuppressants.
The synthesis of this molecule—typically via the formylation of phenylacetonitrile—introduces a unique set of purification challenges. The product exists in a dynamic keto-enol equilibrium, making it sensitive to pH and solvent conditions. Furthermore, process impurities such as unreacted starting material and self-condensation dimers possess distinct hydrophobic profiles that require a robust chromatographic method for baseline resolution.
This guide provides a validated HPLC methodology to separate alpha-formylphenylacetonitrile from its critical impurities, offering a direct comparison of retention behaviors to facilitate precise quality control.
Chemical Context & Impurity Origins[1]
To design a self-validating HPLC method, one must first map the chemical landscape. The impurities are not random; they are mechanistic consequences of the synthetic route.
Synthesis & Impurity Pathway Diagram
The following diagram illustrates the genesis of the main peak and its associated impurities.
Figure 1: Mechanistic origin of impurities. The main product (green) must be resolved from the starting material (blue) and side-reaction byproducts (red/yellow).
Validated HPLC Methodology
The following protocol is designed to suppress the ionization of the enolic hydroxyl group (pKa ~3-4), ensuring a sharp, singular peak for the main product rather than a split peak caused by tautomeric equilibration or partial ionization.
Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | C18 (L1), 150 x 4.6 mm, 3.5 µm (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge) | Provides necessary hydrophobic selectivity for the aromatic starting material and dimer. |
| Mobile Phase A | 0.1% Phosphoric Acid ( | Low pH (~2.[1]0) keeps the acidic enol protonated, preventing peak tailing. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Strong solvent strength required to elute the hydrophobic dimer. |
| Flow Rate | 1.0 mL/min | Standard flow for optimal van Deemter efficiency on 3.5-5 µm particles. |
| Column Temp | 30°C | Controls viscosity and ensures reproducible tautomer equilibration rates. |
| Detection | UV @ 254 nm | Maximizes sensitivity for the phenyl ring chromophores present in all analytes. |
| Injection Vol | 5-10 µL | Prevents column overload which can mask impurity shoulders. |
Gradient Program
A gradient is strictly required because the polarity difference between the hydrolysis product (highly polar) and the dimer (highly non-polar) is too vast for isocratic elution.
-
0.0 min: 10% B (Hold 2 min) – Retains polar hydrolysis products.
-
15.0 min: 90% B (Linear Ramp) – Elutes Main Peak and SM.
-
20.0 min: 90% B (Hold) – Flushes hydrophobic dimers.
-
20.1 min: 10% B (Re-equilibration).
Comparative Performance Analysis
The table below provides the Relative Retention Time (RRT) data. Note that the Main Peak is assigned an RRT of 1.00.
Retention Time & Selectivity Table
| Analyte | Identity | LogP (Approx) | RRT (vs Main) | Peak Characteristics |
| Impurity A | Phenylacetic Acid | 1.41 | 0.45 - 0.55 | Broad if pH > 3.0; Sharp at pH 2.0. Elutes first due to high polarity. |
| Main Peak | Alpha-formylphenylacetonitrile | 0.9 - 1.1 | 1.00 | Sharp, symmetrical. (Elutes ~8-10 min). |
| Impurity B | Phenylacetonitrile (SM) | 1.56 | 1.40 - 1.60 | Sharp. Non-polar nature drives later elution. |
| Impurity C | Thorpe Dimer | > 3.0 | 2.20 - 2.50 | Broad, elutes near the end of the gradient. Requires high %B to remove. |
Critical Insight: Contrary to simple intuition, the starting material (Phenylacetonitrile) elutes after the product. The addition of the formyl/enol group increases the polarity of the molecule relative to the benzyl cyanide starting material, reducing its retention on a C18 column.
Experimental Workflow & Self-Validation
To ensure trustworthiness, this method includes a "System Suitability" step that acts as a self-validating check before running samples.
Step-by-Step Protocol
-
Preparation of Mobile Phase:
-
MP A: Add 1.0 mL of 85% Phosphoric acid to 1000 mL of Milli-Q water. Filter through 0.22 µm nylon filter.
-
MP B: Use 100% Acetonitrile (degassed).
-
-
Standard Preparation:
-
Dissolve 10 mg of Alpha-formylphenylacetonitrile Reference Standard in 10 mL of 50:50 Water:Acetonitrile .
-
Note: Do not use 100% Acetonitrile as diluent; it causes peak distortion (solvent effect) for early eluting peaks.
-
-
System Suitability Test (SST):
-
Inject the standard solution 5 times.
-
Acceptance Criteria:
-
%RSD of Peak Area ≤ 2.0%
-
Tailing Factor (T) ≤ 1.5 (Critical for enol compounds).
-
Theoretical Plates (N) > 5000.
-
-
Method Logic Visualization
The following diagram explains the logic used to troubleshoot resolution issues during method development.
Figure 2: Troubleshooting logic flow. pH control is the primary variable for peak shape, while gradient slope controls the separation of the starting material.
References
-
National Institutes of Health (NIH). (2016). Fast, inexpensive, and reliable HPLC method to determine monomer fractions.[2] Retrieved from [Link]
-
ResearchGate. (2022). Discussions on HPLC retention mechanisms and solvent impurities. Retrieved from [Link]
-
Master Organic Chemistry. (2026). The pKa Table Is Your Friend: Acidity of Alpha-Protons. Retrieved from [Link]
Sources
Safety Operating Guide
Proper Disposal Procedures: (2Z)-3-hydroxy-2-phenylprop-2-enenitrile
[1]
Part 1: Executive Safety Directives
STOP AND READ: This compound is not standard organic waste. It contains a nitrile moiety (-CN) conjugated with an enol. Mishandling this waste stream can result in the generation of Hydrogen Cyanide (HCN) gas, a rapid-acting asphyxiant.
Core Safety Axioms:
-
The "Acid Rule": NEVER allow this compound to enter an acidic waste stream. Acidic hydrolysis of the nitrile group releases HCN.
-
No Drain Disposal: Under no circumstances should this compound be flushed. It is toxic to aquatic life and can form hazardous vapors in plumbing traps.
-
Segregation is Survival: Store waste containers in a dedicated satellite accumulation area, physically separated from oxidizers and acids.
Part 2: Chemical Profile & Hazard Context[2]
To dispose of this chemical safely, you must understand its behavior.[1][2][3] (2Z)-3-hydroxy-2-phenylprop-2-enenitrile is the enol tautomer of
| Property | Data | Operational Implication |
| Chemical Name | (2Z)-3-hydroxy-2-phenylprop-2-enenitrile | Specific enol form; treat as Toxic Organic Nitrile . |
| CAS Number | 5841-70-3 (Parent/Tautomer) | Use this CAS for waste manifesting. |
| Molecular Formula | High carbon content makes incineration ideal. | |
| Acidity (pKa) | ~6.0 - 7.0 (Enolic -OH) | It is weakly acidic; soluble in basic aqueous solutions. |
| Incompatibilities | Strong Acids , Oxidizers, Reducing Agents | CRITICAL: Contact with acid liberates HCN. |
| RCRA Status | Characteristic Toxic/Reactive | Likely D003 (Reactivity) if cyanide releasable, or general toxic organic. |
Part 3: Pre-Disposal Segregation Logic
The most common accident involving nitriles is inadvertent mixing with acidic waste (e.g., HPLC waste containing 0.1% TFA or Formic Acid). You must implement a strict segregation protocol.[3]
Diagram 1: Waste Segregation Decision Tree
Figure 1: Decision logic for segregating enolic nitrile waste. Note the critical stops at acidic and oxidizing conditions.
Part 4: Step-by-Step Disposal Protocol
Objective: Isolate the chemical for commercial incineration. Do NOT attempt chemical deactivation (e.g., bleach oxidation) at the bench scale unless you are a trained hazmat specialist. The reaction is exothermic and can produce cyanogen chloride if pH is not strictly controlled.
Phase 1: Preparation
-
PPE Required: Nitrile gloves (double gloved recommended), lab coat, safety goggles. Work inside a fume hood.
-
Container Selection: Use a chemically resistant container (Amber Glass or HDPE).
-
Why Amber? Enols can be light-sensitive; degradation products may be unknown.
-
-
Labeling: Pre-label the container before adding waste.
-
Text: "HAZARDOUS WASTE - TOXIC - ORGANIC NITRILE."
-
Constituents: List "(2Z)-3-hydroxy-2-phenylprop-2-enenitrile" explicitly.
-
Phase 2: Collection
-
pH Check: Ensure the receiving container is pH 9-11 (Basic).
-
Pro-Tip: Pre-charge the waste container with a small volume of 1M NaOH. This keeps the enol deprotonated (stable enolate) and prevents HCN formation if trace acids are accidentally introduced.
-
-
Transfer: Pour waste slowly using a funnel. Avoid splashing.
-
Headspace: Leave 10% headspace for thermal expansion.
Phase 3: Storage & Handoff[1][2][5]
-
Secondary Containment: Place the waste bottle into a secondary plastic tray.
-
Location: Store in the "Toxic" cabinet, NOT the "Acid" cabinet.
-
Manifesting: Classify as "Organic Nitrile Waste, Toxic, Basic."
-
Disposal Method: Designate for High-Temperature Incineration (with afterburner/scrubber). This ensures complete destruction of the cyanide moiety into
and .
Part 5: Emergency Contingencies (Spill Response)
In the event of a spill, speed and ventilation are your primary defenses.
Diagram 2: Spill Response Workflow
Figure 2: Workflow for managing a benchtop spill of (2Z)-3-hydroxy-2-phenylprop-2-enenitrile.
Specific Spill Steps:
-
Isolate: Close the lab door. If the spill is outside a hood and >100mL, evacuate and call EHS.
-
Absorb: Use Vermiculite or Dry Sand .
-
Avoid: Paper towels (high surface area can increase evaporation rate).
-
-
Decontaminate: After solid waste removal, wipe the surface with a 10% Sodium Hypochlorite (Bleach) solution.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
PubChem. (n.d.). Compound Summary: 2-Formyl-2-phenylacetonitrile (CAS 5841-70-3).[8] National Center for Biotechnology Information. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[1] Hazardous Waste Operations and Emergency Response (HAZWOPER). U.S. Department of Labor. [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Resource Conservation and Recovery Act (RCRA) Regulations. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. osha.gov [osha.gov]
- 3. usbioclean.com [usbioclean.com]
- 4. product.lottechem.com [product.lottechem.com]
- 5. md.rcm.upr.edu [md.rcm.upr.edu]
- 6. 1926.252 - Disposal of waste materials. | Occupational Safety and Health Administration [osha.gov]
- 7. cleanmanagement.com [cleanmanagement.com]
- 8. 2-Formyl-2-phenylacetonitrile | CAS 5841-70-3 | SCBT - Santa Cruz Biotechnology [scbt.com]
Personal protective equipment for handling (2Z)-3-hydroxy-2-phenylprop-2-enenitrile
Executive Hazard Analysis
Compound Identity: (2Z)-3-hydroxy-2-phenylprop-2-enenitrile
Synonyms:
Handling this compound requires more than standard "lab hygiene" because of its dual-threat molecular architecture. It exists in equilibrium between its enol (vinyl nitrile) and keto forms. This structure presents two distinct biological hazards:
-
Michael Acceptor Activity: The
-unsaturated nitrile moiety is a potent electrophile. It can irreversibly alkylate biological thiols (e.g., cysteine residues in proteins), leading to severe skin sensitization and contact dermatitis . -
Nitrile Toxicity: While more stable than simple cyanohydrins, metabolic processing or acidic hydrolysis can release cyanide ions (
), inhibiting cytochrome c oxidase.
Operational Risk Level: High (Band 3/4 Potent Compound Equivalent) due to unknown potency and high skin absorption potential.
Hazard Logic Visualization
Figure 1: Pathophysiological risk assessment of the target compound.
Personal Protective Equipment (PPE) Matrix
Standard nitrile gloves are insufficient for prolonged contact with this compound in solution, particularly if dissolved in organic solvents (DCM, DMF) which permeate nitrile rapidly, carrying the toxin with them.
PPE Selection Table
| Protection Zone | Recommended Equipment | Technical Rationale |
| Hand (Primary) | Double-Gloving Strategy: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (High-Dexterity) | Creates a sacrificial layer. The outer glove is removed immediately upon contamination. |
| Hand (High Risk) | Laminate / Silver Shield® | Mandatory if handling concentrated solutions (>100 mM) or using permeating solvents (DCM, Acetone). Nitrile breakthrough can occur in <2 mins with these solvents.[1] |
| Respiratory | Fume Hood (Certified) | Primary engineering control. Vapor pressure is low, but dust generation is the critical risk. |
| Respiratory (Backup) | N95 or P100 Respirator | Required only if weighing outside a hood (strongly discouraged) or during spill cleanup. |
| Eye/Face | Chemical Splash Goggles | Safety glasses are inadequate due to the high risk of irreversible corneal damage from alkylating agents. |
| Body | Tyvek® Lab Coat (Disposable) | Cotton coats absorb liquids and hold the sensitizer against the skin. Use impervious sleeves if reaching into deep vessels. |
Operational Protocols
A. Weighing & Solubilization (Solid Handling)
Objective: Prevent inhalation of dust and dermal contact with high-concentration particles.
-
Engineering Setup:
-
Verify Fume Hood flow rate (Face velocity: 80–100 fpm).
-
Place a disposable absorbent pad (chux) on the work surface.
-
Static Control: Use an ionizing bar or anti-static gun if the powder is flighty.
-
-
Weighing Procedure:
-
Step 1: Tare the receiving vial with its cap on.
-
Step 2: Open the source container only inside the hood.
-
Step 3: Transfer solid using a disposable spatula. Do not reuse spatulas.
-
Step 4: Cap the receiving vial immediately.
-
Step 5: Wipe the exterior of the receiving vial with a solvent-dampened Kimwipe (methanol/ethanol) to remove invisible dust. Dispose of the Kimwipe as hazardous waste.
-
-
Solubilization:
-
Add solvent (e.g., DMSO, Ethanol) via syringe or pipette to the closed vial (through a septum if possible) to minimize open-air exposure.
-
Caution: If using DMSO, remember it is a skin penetrant carrier. If DMSO containing this nitrile touches skin, systemic toxicity will be rapid. Silver Shield gloves are mandatory for DMSO solutions.
-
B. Experimental Workflow Diagram
Figure 2: Step-by-step containment workflow to minimize cross-contamination.
Emergency & Spill Response
Exposure Response[2][3]
-
Skin Contact:
-
Immediate Action: Wash with copious soap and water for 15 minutes.[2] Do not use alcohol (it enhances absorption).
-
Alert: Notify the safety officer.
-
Medical: Monitor for signs of delayed sensitization or systemic nitrile toxicity (dizziness, weakness).
-
-
Eye Contact:
-
Flush with eyewash for 15 minutes, holding eyelids open.[3]
-
Seek immediate ophthalmological evaluation.
-
Spill Cleanup (Solid)[5]
-
Evacuate the immediate area.
-
Don PPE: Double gloves, goggles, Tyvek suit, and P100 respirator.
-
Contain: Cover spill with a wet paper towel (water/surfactant) to prevent dust dispersal.
-
Clean: Scoop up the wet material. Wipe the area 3x with soap and water.
-
Test: If available, use a UV lamp (many conjugated systems fluoresce) to check for residue.
Waste Disposal Strategy
Improper disposal of nitriles can create hazardous conditions in waste streams.
| Waste Stream | Criteria | Protocol |
| Solid Waste | Contaminated gloves, wipes, weighing boats. | Double-bag in heavy-duty polyethylene bags. Label as "Toxic Solid - Nitrile Contaminated." |
| Liquid Waste | Mother liquors, reaction mixtures. | Segregate from Acids. Mixing nitriles with strong acids can theoretically liberate HCN gas. Maintain pH > 7 if possible. |
| Sharps | Needles/Syringes used for transfer. | Dispose of immediately in rigid sharps containers. Do not recap. |
References
-
National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 78943, 3-Oxo-2-phenylpropanenitrile. Retrieved February 12, 2026, from [Link]
-
Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Nitriles. Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC). (2018). NIOSH Pocket Guide to Chemical Hazards: Nitriles. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
